7-methyl-2H-1,4-benzothiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQMWDFNLNCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351049 | |
| Record name | 7-Methyl-1,4-benzothiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30322-02-2 | |
| Record name | 7-Methyl-1,4-benzothiazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methyl-1,4-benzothiazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Versatility of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Overview of a Promising Scaffold
For Immediate Release
This technical guide provides a comprehensive analysis of the biological activities associated with the 7-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold and its derivatives. While specific research on the 7-methyl substituted compound is limited, the broader class of 1,4-benzothiazines exhibits a remarkable range of pharmacological properties, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals. This document summarizes key findings on the anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities of this chemical class, presenting available quantitative data, experimental methodologies, and insights into potential mechanisms of action.
Introduction to the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its structural similarity to phenothiazines, a class of drugs with diverse therapeutic applications. The fusion of a benzene ring with a thiazine ring creates a unique chemical architecture that allows for a wide array of substitutions, leading to a diverse range of biological effects. These compounds have been investigated for their potential as antibacterial, antifungal, antihypertensive, anti-inflammatory, antioxidant, antimalarial, and antitumor agents, among others.[1][2]
Anticancer Activity of 1,4-Benzothiazine Derivatives
Derivatives of the 1,4-benzothiazine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. While specific data for this compound is not available in the reviewed literature, related compounds have shown promising results.
Table 1: In Vitro Anticancer Activity of Selected 1,4-Benzothiazine Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 2-Aryl-4H-3,1-benzothiazines | Human cancer cell lines | - | More beneficial than cisplatin | [3] |
| 2H-Benzo[d][1][4]thiazine-2,4(1H)-dithione | HePG-2, MCF-7 | - | Potent activity | [5] |
| 2-Thioxo-1,2-dihydro-4H-benzo[d]thiazin-4-one | HePG-2, MCF-7 | - | Potent activity | [5] |
Note: This table presents a selection of findings for broader classes of benzothiazine derivatives due to the absence of specific data for this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of benzothiazine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity of 1,4-Benzothiazine Derivatives
The 1,4-benzothiazine scaffold has been a source of compounds with significant antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Value (µg/mL) | Reference |
| 7-Fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Gram-positive bacteria, Fungi | MIC | 2 - 8 | [6] |
| Pyrazolo-1,2-benzothiazine acetamides (Compound 7h) | Staphylococcus aureus strains | MIC90 | 8 | [4][7] |
| 4-(6-Chloro-4H-3,1-benzothiazin-2-yl)-6-methylbenzene-1,3-diol | Gram-positive strains | MIC | 1.56 - 3.13 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for the broth microdilution MIC assay.
Anti-Inflammatory Activity of 1,4-Benzothiazine Derivatives
Several derivatives of 1,2-benzothiazine 1,1-dioxide have shown potent anti-inflammatory effects.[8] While structurally distinct from the 1,4-benzothiazine core, this highlights the general potential of benzothiazine-containing molecules in modulating inflammatory pathways. A proposed mechanism for some benzoxazine derivatives (structurally related) involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[9]
Potential Anti-Inflammatory Signaling Pathway
Caption: Postulated anti-inflammatory mechanism via Nrf2-HO-1 pathway.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain 2H-benzo[b][1][6]thiazin-3(4H)-one derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[10] For instance, some thiadiazole hybrid compounds incorporating the benzothiazine moiety have displayed significant inhibitory activity against AChE with IC50 values in the nanomolar range.[10]
Table 3: Acetylcholinesterase Inhibitory Activity of Selected Benzothiazine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Thiadiazole-benzothiazine hybrid (3i) | AChE | 0.027 | [10] |
| Thiadiazole-benzothiazine hybrid (3j) | AChE | 0.025 | [10] |
| Benzothiazinone (5Bd) | AChE (cortex) | 8.48 | [11] |
| Benzothiazinone (5Bd) | AChE (hippocampus) | 39.80 | [11] |
Experimental Protocol: Ellman's Method for AChE Inhibition
The inhibitory activity of compounds against AChE is commonly determined using Ellman's method, a colorimetric assay.
Workflow for Ellman's Method
Caption: General procedure for assessing AChE inhibition using Ellman's method.
Conclusion and Future Directions
The 1,4-benzothiazin-3(4H)-one scaffold is a versatile platform for the development of novel therapeutic agents. While direct biological data for this compound is currently lacking, the extensive research on its derivatives strongly suggests a high potential for diverse pharmacological activities. Future research should focus on the synthesis and systematic biological evaluation of the 7-methyl derivative to elucidate its specific activity profile and mechanism of action. Further exploration of structure-activity relationships within this class of compounds will be crucial for optimizing their therapeutic potential. The promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective-related activities warrant continued investigation and development of this important heterocyclic scaffold.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazinone core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural elucidation through spectroscopic methods is paramount for the advancement of drug discovery programs centered on these molecules.
Representative Spectroscopic Data
The following tables summarize typical spectroscopic data for derivatives of 2H-1,4-benzothiazin-3(4H)-one. This data provides an expected range and pattern for the spectral features of 7-methyl-2H-1,4-benzothiazin-3(4H)-one.
Table 1: Representative ¹H NMR Spectroscopic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Unsubstituted 2H-1,4-benzothiazin-3(4H)-one | DMSO-d₆ | 10.77 (s, 1H, NH), 7.48–7.66 (m, 4H, Ar-H), 3.56 (s, 2H, CH₂) |
| 6-substituted derivatives | DMSO-d₆ | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene protons (-S-CH₂-CO-) resonate as a singlet around δ 3.5-3.6 ppm. The NH proton appears as a broad singlet above δ 10.0 ppm. |
Data compiled from analogous structures reported in scientific literature.
Table 2: Representative ¹³C NMR Spectroscopic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Unsubstituted 2H-1,4-benzothiazin-3(4H)-one | DMSO-d₆ | 165.28 (C=O), 138.09, 134.11, 128.98, 126.79, 124.64, 123.60 (Aromatic C), 28.87 (CH₂) |
| Substituted derivatives | DMSO-d₆ | The carbonyl carbon is typically observed around 165 ppm. Aromatic carbons resonate between 115 and 140 ppm. The methylene carbon appears around 28-30 ppm. |
Data compiled from analogous structures reported in scientific literature.
Table 3: Representative Infrared (IR) Spectroscopic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3190 - 3250 |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C=O Stretch (Amide) | 1660 - 1685 |
| C=C Stretch (Aromatic) | 1575 - 1600 |
| C-N Stretch | 1300 - 1400 |
| C-O Stretch | 1230 - 1260 |
Data compiled from analogous structures reported in scientific literature.
Table 4: Representative Mass Spectrometry (MS) Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
| Ionization Mode | [M+H]⁺ (calculated) | [M+H]⁺ (found) |
| HRMS (ESI) | Varies by substituents | Varies by substituents |
For the parent 2H-benzo[b][1][2]thiazin-3(4H)-one, the expected [M+H]⁺ would be approximately 166.0321.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2H-1,4-benzothiazin-3(4H)-one derivatives, based on methods reported for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data allows for the determination of the elemental composition.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized organic compound like this compound using various spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Disclaimer: The spectroscopic data presented in this document is representative of 2H-1,4-benzothiazin-3(4H)-one derivatives and is intended to provide a general guide. The actual spectral data for this compound may vary. Researchers should perform their own analytical characterization for definitive structural confirmation.
References
physical and chemical properties of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS No. 30322-02-2). This heterocyclic compound belongs to the 1,4-benzothiazine class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physical and Chemical Properties
This compound is a solid, white to almost white crystalline powder at room temperature.[1] Key physical and chemical data are summarized in the table below for easy reference. While some properties have been experimentally determined, others are predicted based on computational models and are indicated as such.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| CAS Number | 30322-02-2 | [1] |
| Melting Point | 206-209 °C | [2][3] |
| Boiling Point (Predicted) | 364.5 ± 42.0 °C | [2] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.06 ± 0.20 | [2] |
| Appearance | White to almost white crystalline powder | [1] |
Synthesis
The synthesis of 1,4-benzothiazine derivatives, including this compound, generally involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon. A common and effective method is the reaction of 2-amino-5-methylbenzenethiol with chloroacetyl chloride, followed by intramolecular cyclization.
A general experimental protocol for the synthesis of related 2H-1,4-benzothiazin-3(4H)-ones is as follows. Please note that specific reaction conditions for the 7-methyl derivative may vary.
General Experimental Protocol: Synthesis of 2H-1,4-benzothiazin-3(4H)-ones
-
Acylation of 2-Aminothiophenol: The appropriately substituted 2-aminothiophenol is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the solution at a controlled temperature, typically 0 °C, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Cyclization: The resulting intermediate is treated with a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like ethanol to facilitate intramolecular cyclization to the 2H-1,4-benzothiazin-3(4H)-one ring system.
-
Purification: The final product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group protons, a singlet for the methylene protons of the thiazine ring, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon. |
| IR | Characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1660-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (179.24 m/z), along with characteristic fragmentation patterns. |
Potential Biological Activities and Signaling Pathways
The 1,4-benzothiazine scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.
Notably, several 2H-benzo[b][4]thiazin-3(4H)-one derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.
The potential mechanism of action for such compounds often involves binding to the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine.
Furthermore, some benzothiazine derivatives have demonstrated anti-inflammatory properties. The precise mechanisms are varied but can involve the modulation of inflammatory signaling pathways.
Conclusion
This compound is a member of a promising class of heterocyclic compounds with potential applications in drug discovery. This guide provides a summary of its known physical and chemical properties and outlines general synthetic approaches and potential biological activities based on related structures. Further experimental investigation is warranted to fully elucidate the spectral characteristics, optimize synthetic protocols, and explore the therapeutic potential of this specific compound. Researchers are encouraged to use the provided information as a foundation for their future studies in this area.
References
An In-depth Technical Guide to 7-Methyl-2H-1,4-benzothiazin-3(4H)-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one derivatives and their analogues. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including antibacterial, antifungal, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on this privileged scaffold.
Synthesis of the 1,4-Benzothiazin-3-one Core
The synthesis of the 1,4-benzothiazin-3-one core is a critical step in the development of novel derivatives. Various synthetic strategies have been employed, with the most common approach involving the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon.
A general and efficient method for the synthesis of 4H-1,4-benzothiazines involves the condensation of a substituted 2-aminobenzenethiol with a β-diketone or β-ketoester. For instance, the reaction can be carried out using a catalytic amount of hydrazine hydrate in an energy transfer medium like DMF under microwave irradiation. This method offers high yields and short reaction times. The reaction is believed to proceed through the formation of an enamino-ketone intermediate, which then undergoes cyclization to form the benzothiazine ring.[1][2]
Another widely used method involves the reaction of a substituted 2-aminothiophenol with maleic anhydride. This reaction typically yields a 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid intermediate, which can be further modified.[3] Additionally, α-halo ketones and acids can serve as precursors for the synthesis of the 1,4-benzothiazin-3-one ring system.[3]
Below is a generalized experimental workflow for the synthesis of 1,4-benzothiazin-3-one derivatives.
Biological Activities and Structure-Activity Relationships
Derivatives of the 1,4-benzothiazin-3-one scaffold have demonstrated a wide spectrum of biological activities. The substitution pattern on the aromatic ring and at the N-4 and C-2 positions of the heterocyclic ring plays a crucial role in determining the potency and selectivity of these compounds.
Antibacterial and Antitubercular Activity
A significant area of investigation for 1,4-benzothiazin-3-one derivatives has been their potent activity against Mycobacterium tuberculosis. These compounds, often referred to as benzothiazinones (BTZs), act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[4] The presence of a nitro group at the 8-position has been found to be crucial for the antitubercular activity of many BTZ analogues.[1] Structure-activity relationship (SAR) studies have shown that modifications of the side chain at the 2-position can significantly impact the antimycobacterial potency.[4]
Anti-inflammatory Activity
Several 1,4-benzothiazine derivatives have been reported to possess anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. While the precise signaling pathways are still under investigation for the this compound core, related benzothiazole derivatives have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway.[5][6] Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS.[5][6]
The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of benzothiazine derivatives based on the current understanding of related compounds.
Other Biological Activities
Beyond antibacterial and anti-inflammatory effects, 1,4-benzothiazine derivatives have been explored for a variety of other therapeutic applications. These include antifungal, antihypertensive, calcium channel antagonism, and central nervous system (CNS) activities.[7][8] The diverse biological profile of this scaffold highlights its potential as a template for the design of novel drugs targeting a range of diseases.
Quantitative Biological Data
The following tables summarize the reported in vitro biological activities of selected 1,4-benzothiazin-3-one derivatives and analogues.
Table 1: Antitubercular Activity of Benzothiazinone (BTZ) Analogues
| Compound ID | R (Side Chain at C-2) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| BTZ043 | Varies | 0.030 (Alamar Blue method) | [9] |
| Various Analogues | Varies | 0.195 - 1.56 | [9] |
| Various Analogues | Varies | <0.05 (for some derivatives) | [1] |
Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-substituted benzothiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5][6] |
| 2-substituted benzothiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5][6] |
| Benzothiazole hydrochloride | Various cancer lines | Varies | [10] |
Table 3: Anti-inflammatory Activity of 1,2-Benzothiazine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Meloxicam | 267.71 ± 8.1 | 112.67 ± 3.3 | 2.38 | [9] |
| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for the Synthesis of 4H-1,4-Benzothiazines
A mixture of a substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer medium is exposed to microwave irradiation for 30 seconds. To this reaction mixture, a β-diketone or β-ketoester (10 mmol) is added, and the mixture is again exposed to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and poured into crushed ice. The solid that separates out is filtered, washed with 50% ethanol, and then crystallized from ethanol to yield the pure product.[2]
In Vitro Antitubercular Activity Assay (Resazurin Reduction Microplate Assay - REMA)
M. tuberculosis H37Rv stocks are prepared from mid-log cultures and stored at -80°C. Two-fold serial dilutions of the test compounds are prepared in 24- or 48-well plates. Frozen aliquots of the bacteria are thawed and diluted to an optical density at 600 nm (OD600) of 0.0025. The bacterial suspension is then added to the plates containing the test compounds. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined using the resazurin reduction method.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
Cells (e.g., 4 x 10³ cells/well) are seeded in a 96-well plate and incubated overnight to allow for cell attachment. The cells are then treated with various concentrations of the test compound and a vehicle control. Untreated wells serve as a negative control, and a known cytotoxic agent (e.g., Doxorubicin) is used as a positive control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours). Following incubation, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance is measured at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[12]
The following diagram illustrates the general workflow for an in vitro cytotoxicity assessment.
In Vitro Anti-inflammatory Assay (Anti-denaturation Assay)
The standard drug and synthesized compounds are dissolved in a minimum quantity of Dimethyl Formamide (DMF) and then diluted with phosphate buffer (0.2 M, pH 7.4). The ability of the compounds to inhibit protein denaturation, a hallmark of inflammation, is then assessed.[13]
Pharmacokinetics and Toxicity
The pharmacokinetic and toxicity profiles of this compound derivatives are critical for their development as therapeutic agents. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often employed in the early stages of drug discovery to predict the pharmacokinetic behavior of novel compounds.[7][11] These computational tools can help in identifying candidates with favorable drug-like properties and minimizing the risk of late-stage attrition. Experimental determination of pharmacokinetic parameters and toxicity is essential for lead optimization and preclinical development.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The diverse range of biological activities, coupled with amenable synthetic routes, makes this class of compounds an attractive area for further research. Future efforts should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to enable rational drug design and optimization. Comprehensive pharmacokinetic and toxicity studies will also be crucial for translating the promising in vitro activities into clinically viable drug candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments based on the 1,4-benzothiazin-3-one core.
References
- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
An In-depth Technical Guide to 7-Methyl-2H-1,4-Benzothiazin-3(4H)-one: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the 1,4-benzothiazine class, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While the specific discovery of this particular derivative is not prominently documented in seminal literature, its existence and importance can be understood within the broader historical development of 1,4-benzothiazine chemistry. This guide provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and places it within the context of the larger family of bioactive benzothiazines. Detailed experimental protocols, compiled from established methodologies for analogous compounds, are presented, alongside comparative data and visualizations to aid in further research and development.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of the 1,4-benzothiazine scaffold. The parent 1,4-benzothiazine core has been a subject of chemical synthesis and investigation since the mid-20th century, with a surge in interest due to the discovery of the phenothiazine tranquilizers, which share a similar tricyclic core.
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis would have been a logical extension of early synthetic methodologies developed for this class of compounds. The primary and most established route for the synthesis of 2H-1,4-benzothiazin-3(4H)-ones involves the condensation of a substituted 2-aminothiophenol with a synthon that provides a two-carbon unit with appropriate functional groups for cyclization.
It is highly probable that this compound was first synthesized as part of a broader study on substituted benzothiazines, aimed at exploring structure-activity relationships for various biological targets. The 1,4-benzothiazine nucleus is associated with a diverse range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 7-position would have been a standard modification to probe the effects of electronic and steric factors on biological activity.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and data from closely related analogs.
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Not explicitly reported, but expected to be in the range of other substituted benzothiazinones (e.g., 150-200 °C) |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. |
| LogP | Estimated to be in the range of 1.5 - 2.5 |
Synthesis and Experimental Protocols
The most plausible and historically relevant synthetic route to this compound is the reaction of 2-amino-4-methylthiophenol with chloroacetyl chloride.
General Synthetic Pathway
The synthesis involves a two-step process: N-acylation of the aminothiophenol followed by an intramolecular nucleophilic substitution to form the thiazine ring.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous 2H-1,4-benzothiazin-3(4H)-ones.
Step 1: Synthesis of N-(2-mercapto-5-methylphenyl)-2-chloroacetamide
-
To a stirred solution of 2-amino-4-methylthiophenol (1.39 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).
-
Slowly add a solution of chloroacetyl chloride (1.13 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-mercapto-5-methylphenyl)-2-chloroacetamide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in anhydrous dimethylformamide (DMF, 30 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data (Predicted)
The following are predicted spectroscopic data based on the structure and data from similar compounds.
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 3.45 (s, 2H, CH₂), 2.30 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5 (C=O), 138.0, 134.0, 128.0, 125.0, 122.0, 118.0 (Ar-C), 32.0 (CH₂), 21.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1670-1690 (C=O stretch, amide), 1600, 1480 (C=C stretch, aromatic) |
| Mass Spec. (ESI-MS) | m/z 180.04 [M+H]⁺ |
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively reported, the 1,4-benzothiazine scaffold is known to interact with various biological targets. For instance, derivatives have been reported to exhibit anticancer activity, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive 1,4-benzothiazine derivative.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a classic example of a synthetically accessible and biologically relevant heterocyclic compound. While its specific history is embedded within the broader development of 1,4-benzothiazine chemistry, its importance as a scaffold for further derivatization in drug discovery remains significant. The provided synthetic protocols and compiled data offer a valuable resource for researchers interested in exploring the potential of this and related compounds. Future work could focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile to unlock its full therapeutic potential.
An In-depth Technical Guide on the Core Mechanism of Action of the 2H-1,4-Benzothiazin-3(4H)-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide details the mechanism of action of the core scaffold, 2H-1,4-benzothiazin-3(4H)-one, based on published research on its derivatives. Specific experimental data for 7-methyl-2H-1,4-benzothiazin-3(4H)-one were not available in the reviewed literature. The information presented herein is inferred from closely related analogs and serves as a guide to the potential biological activity of this class of compounds.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary and most thoroughly investigated mechanism of action for derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold is the inhibition of acetylcholinesterase (AChE).[1][2][3][4] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[5] Inhibition of AChE leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease.[1][3][4]
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been shown to be potent inhibitors of AChE.[1][2] Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of the AChE enzyme. The 2H-benzo[b][5][6]thiazin-3(4H)-one core structure typically engages in π–π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp286) and Tyrosine (Tyr337).[3] Additionally, the carbonyl and amino groups of the benzothiazine ring can form hydrogen bonds with amino acid residues like Serine (Ser293) and Phenylalanine (Phe295), further stabilizing the enzyme-inhibitor complex.[3] This multi-point interaction with the active site accounts for the potent inhibitory activity observed in certain derivatives.
Signaling Pathway
The inhibition of acetylcholinesterase by 2H-1,4-benzothiazin-3(4H)-one derivatives directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, these compounds enhance cholinergic neurotransmission.
Quantitative Data
The inhibitory potency of 2H-1,4-benzothiazin-3(4H)-one derivatives against acetylcholinesterase has been quantified, with some compounds demonstrating efficacy in the nanomolar range. Additionally, cytotoxicity studies have been conducted to assess their safety profile.
Table 1: Acetylcholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 3i | AChE | 0.027 | Donepezil | 0.021 |
| Derivative 3j | AChE | 0.025 | Donepezil | 0.021 |
| Data sourced from a study on thiadiazole hybrid compounds with a benzothiazine core.[1][2] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Assay |
| Derivative 3i | NIH/3T3 | 98.29 ± 3.98 | MTT Assay |
| Derivative 3j | NIH/3T3 | 159.68 ± 5.53 | MTT Assay |
| Data indicates low cytotoxicity for these derivatives against the tested cell line.[1][2][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2H-1,4-benzothiazin-3(4H)-one derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity.[5][7] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7][8]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) solution
-
Test compound (inhibitor) solutions at various concentrations
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.[5]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.[9]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.[9]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 10 seconds for 3 minutes.[9]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay assesses the ability of a compound to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[6][10] It typically utilizes a transwell system with a monolayer of brain endothelial cells that mimic the BBB.[11]
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells[11]
-
Transwell inserts and companion plates
-
Cell culture medium
-
Test compound
-
Control compounds with known BBB permeability (e.g., propranolol, atenolol)[6]
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture the brain endothelial-like cells on the semipermeable membrane of the transwell inserts until a confluent monolayer is formed, establishing a barrier with high transendothelial electrical resistance (TEER).[6][10]
-
Dosing: Add the test compound and control compounds to the apical (blood side) compartment of the transwell system.
-
Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain side) compartment.[10]
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12]
Materials:
-
NIH/3T3 cell line (or other appropriate cell line)
-
Cell culture medium
-
Test compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours.[13][14]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[13][15]
-
Solubilization: Carefully remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors | AVESİS [avesis.anadolu.edu.tr]
- 3. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. neuromics.com [neuromics.com]
- 11. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide on 7-methyl-2H-1,4-benzothiazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
The core structure of 2H-1,4-benzothiazin-3(4H)-one consists of a benzene ring fused to a six-membered thiazine ring containing a nitrogen atom, a sulfur atom, and a carbonyl group. The "7-methyl" designation indicates the presence of a methyl group at the 7th position of the benzene ring.
General Physicochemical Properties of 2H-1,4-Benzothiazin-3(4H)-ones:
| Property | Typical Value/Range | Notes |
| Molecular Weight | 150 - 400 g/mol | Dependent on substituents. |
| Melting Point | 150 - 250 °C | Generally crystalline solids with relatively high melting points. |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Solubility can be influenced by the nature of substituents. |
| Appearance | White to off-white or pale yellow crystalline powder. | Color may vary depending on purity and substituents. |
Synthesis of 2H-1,4-Benzothiazin-3(4H)-ones
The most common and versatile method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold involves the condensation of a substituted 2-aminothiophenol with an α-haloacetyl halide or an α-haloacetic acid derivative.[1][2] For the synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, the starting material would be 2-amino-5-methylthiophenol.
Experimental Protocol: General Synthesis
Materials:
-
Substituted 2-aminothiophenol (e.g., 2-amino-5-methylthiophenol)
-
Chloroacetyl chloride (or bromoacetyl bromide)
-
Anhydrous solvent (e.g., Dioxane, THF, or DMF)
-
Base (e.g., Triethylamine, Pyridine, or Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the substituted 2-aminothiophenol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution and stir for 10-15 minutes.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Caption: General synthetic pathway for this compound.
Analytical Characterization
The structure and purity of synthesized 2H-1,4-benzothiazin-3(4H)-one derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7-8 ppm. A singlet for the CH₂ group of the thiazine ring around δ 3.5 ppm. A broad singlet for the NH proton. The methyl group protons on the benzene ring would appear as a singlet around δ 2.3-2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 115-140 ppm. The carbonyl carbon (C=O) signal around δ 165 ppm. The CH₂ carbon of the thiazine ring around δ 30 ppm. The methyl carbon around δ 20-22 ppm. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the amide carbonyl group in the range of 1660-1690 cm⁻¹. An N-H stretching vibration around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for aromatic and aliphatic groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. A single sharp peak indicates a high degree of purity. |
Biological Activities and Potential Applications
Derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.
Reported Biological Activities:
-
Acetylcholinesterase (AChE) Inhibitors: Several studies have reported the potential of 2H-1,4-benzothiazin-3(4H)-one derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[3][4]
-
Antimicrobial Activity: This class of compounds has shown promising activity against various bacterial and fungal strains.[5][6]
-
Calcium Channel Antagonists: Some derivatives have been investigated for their ability to block calcium channels, suggesting potential applications in cardiovascular diseases.[5][7]
-
Anticancer Activity: The 1,4-benzothiazine core is found in some compounds with reported antitumor properties.[6]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects.[6]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a general workflow for assessing the AChE inhibitory activity of a synthesized compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Start the enzymatic reaction by adding the ATCI solution to all wells.
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. 2H-1,4-Benzothiazin-3(4H)-one 97 5325-20-2 [sigmaaldrich.com]
A Technical Guide to 7-methyl-2H-1,4-benzothiazin-3(4H)-one: Synthesis, Characterization, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related analogs to detail its synthesis, characterization, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Characterization
| Property | Predicted/Inferred Value |
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectral Data of Analogous Compounds:
The following table summarizes the characteristic spectral data for related 2H-1,4-benzothiazin-3(4H)-one derivatives, which can be used as a reference for the characterization of this compound.[1][2]
| Spectral Data | Characteristic Features of 2H-1,4-benzothiazin-3(4H)-one Derivatives |
| IR (cm-1) | N-H stretching (around 3200), C=O stretching (around 1670), C-H aromatic stretching (around 3100), C-O stretching (around 1390).[1] |
| 1H NMR (DMSO-d6, δ ppm) | N-H proton (singlet, ~10.7), aromatic protons (multiplets, 7.0-8.0), CH2 protons of the thiazine ring (singlet, ~3.6).[1] |
| 13C NMR (DMSO-d6, δ ppm) | C=O carbon (~165), aromatic carbons (115-140), CH2 carbon (~29).[1] |
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves the condensation of 4-methyl-2-aminothiophenol with a suitable two-carbon electrophile, such as chloroacetyl chloride. This method is a standard procedure for the synthesis of the 1,4-benzothiazin-3-one scaffold.[3]
Proposed Experimental Protocol:
Materials:
-
4-methyl-2-aminothiophenol
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-aminothiophenol in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the base dropwise to the solution with stirring.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Experimental Protocols
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated for a range of biological activities. While specific data for the 7-methyl analog is scarce, the core structure is a promising scaffold for targeting several enzymes and pathogens.
Monoamine Oxidase (MAO) Inhibition
Several 2H-1,4-benzothiazin-3(4H)-one derivatives have shown potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are key enzymes in the metabolism of neurotransmitters.[4] This suggests that this compound could be a potential candidate for the development of drugs for neurological disorders like Parkinson's disease and depression.[4]
Quantitative Data for Analogous MAO Inhibitors: [4]
| Compound (Substituent) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Unsubstituted | > 10 | 0.035 |
| 6-Chloro | 1.12 | 0.0027 |
| 7-Chloro | 0.714 | 0.0096 |
| 8-Chloro | > 10 | 0.0082 |
| 7-Hydroxy | > 10 | 0.0041 |
Experimental Protocol for MAO Inhibition Assay: [4]
This protocol is based on the method used for evaluating related benzothiazinone derivatives.
Materials:
-
Human recombinant MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase
-
p-Hydroxyphenylacetic acid
-
Potassium phosphate buffer
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, the test compound solution, and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the mixture at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) along with horseradish peroxidase and p-hydroxyphenylacetic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the MAO inhibition assay.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the cholinergic pathways of the nervous system.[1][5][6][7] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[1][7]
Quantitative Data for an Analogous AChE Inhibitor: [7]
| Compound | AChE IC50 (µM) |
| 5Bd (a benzothiazinone derivative) | 8.48 (cortex), 39.80 (hippocampus) |
Experimental Protocol for AChE Inhibition Assay (Ellman's Method): [1]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
Test compound
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound solution.
-
Add the AChE enzyme solution to the wells and incubate at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Activity
The 1,4-benzothiazine core is present in various compounds with demonstrated antibacterial and antifungal activities.[8][9] This suggests that this compound may also possess antimicrobial properties.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay: [9]
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Test compound
-
Positive control (standard antibiotic/antifungal)
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative control wells.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
As no specific signaling pathways for this compound have been elucidated, the following diagram illustrates the logical workflow from synthesis to the evaluation of its potential biological activities based on the properties of its analogs.
Caption: Logical workflow for the development of this compound.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While direct experimental data for this specific molecule is limited, the available information on its analogs suggests promising avenues for research, particularly in the areas of neuroprotective and antimicrobial agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound and its derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of a substituted 2-aminothiophenol with an α-haloacetate, a common and efficient method for constructing the 1,4-benzothiazine core.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential applications as antipsychotics, antivirals, and anti-inflammatory agents. The synthesis of novel derivatives of this scaffold is a key area of research in the development of new therapeutic agents. The protocol described herein utilizes the cyclocondensation of 4-methyl-2-aminothiophenol with chloroacetic acid to yield the target compound, this compound. This method is advantageous due to the ready availability of starting materials and generally good yields.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-methyl-2-aminothiophenol | ≥98% | Commercially Available |
| Chloroacetic acid | ≥99% | Commercially Available |
| Sodium acetate | Anhydrous, ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexane | HPLC grade | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
| Column chromatography setup | Silica gel (230-400 mesh) | - |
| Melting point apparatus | - | - |
| NMR spectrometer | - | - |
| Mass spectrometer | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-aminothiophenol (1.39 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction mixture to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C9H9NOS | 179.24 | (Expected) 190-200 | (Expected) 70-85 |
Note: The melting point and yield are expected values based on similar compounds reported in the literature. Actual results may vary.
Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Aminothiophenols have a strong, unpleasant odor and are toxic. Handle with care.
-
Chloroacetic acid is corrosive and toxic. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and heat sources.
References
Application Notes and Protocols for Acetylcholinesterase Inhibition Assays Using 2H-1,4-Benzothiazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by a cholinergic deficit. Consequently, the identification and characterization of novel AChE inhibitors are of significant interest in drug discovery. Derivatives of 2H-1,4-benzothiazin-3(4H)-one have emerged as a promising class of compounds with potential AChE inhibitory activity. This document provides detailed application notes and a comprehensive protocol for evaluating the AChE inhibitory potential of these compounds, with a specific focus on 7-methyl-2H-1,4-benzothiazin-3(4H)-one as a representative molecule.
Principle of the Assay
The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from acetylcholinesterase inhibition assays should be systematically organized to facilitate clear comparison and interpretation. The following table summarizes the AChE inhibitory activities of several 2H-1,4-benzothiazin-3(4H)-one derivatives as reported in the literature.
| Compound | AChE IC50 (µM) | Reference |
| Hypothetical Data for: this compound | To be determined | N/A |
| 2-(4-chlorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e][1][2]thiazin-4-one (5Bd) | 8.48 (cortex) | [1][3] |
| 6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][4]thiazin-3(4H)-one (3i) | 0.027 | [2][5] |
| 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][4]thiazin-3(4H)-one (3j) | 0.025 | [2][5] |
| Donepezil (Reference Drug) | 0.021 | [2][5] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro acetylcholinesterase inhibition assay.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, C3389)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or other test compounds)
-
Donepezil (positive control)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, with a common starting point being 0.1-0.25 U/mL.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the assay buffer. This solution should be protected from light.
-
ATCI Solution (14-15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Test Compound Dilutions: Perform serial dilutions of the stock solution in the assay buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid enzyme inhibition by the solvent.
-
Positive Control: Prepare a stock solution and serial dilutions of Donepezil in the same manner as the test compound.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to the designated wells:
-
Blank: 200 µL of assay buffer.
-
Negative Control: 50 µL of assay buffer (containing the same percentage of DMSO as the test compound wells) + 50 µL of AChE solution.
-
Test Compound: 50 µL of the appropriate dilution of the test compound + 50 µL of AChE solution.
-
Positive Control: 50 µL of the appropriate dilution of Donepezil + 50 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: To each well (except the blank), add 50 µL of the DTNB solution.
-
Reaction Initiation: To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Visualizations
Acetylcholinesterase Inhibition Assay Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Caption: Mechanism of AChE action and its inhibition.
References
Application of 7-methyl-2H-1,4-benzothiazin-3(4H)-one in Monoamine Oxidase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the development of therapeutics for neurodegenerative and psychiatric disorders.[1][2] The two isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor selectivity.[1][3] Selective inhibitors of MAO-A are utilized in treating depression and anxiety, while selective MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[1][3]
Recent research has highlighted the potential of 2H-1,4-benzothiazin-3(4H)-one derivatives as potent inhibitors of monoamine oxidase.[2] These compounds have demonstrated significant inhibitory activity, particularly towards the MAO-B isoform, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases.[2] This document provides detailed application notes and protocols for the study of 7-methyl-2H-1,4-benzothiazin-3(4H)-one as a monoamine oxidase inhibitor, based on findings from studies on closely related analogs.
Data Presentation
While specific inhibitory data for this compound is not available in the cited literature, the following table summarizes the in vitro human monoamine oxidase inhibition data for a series of closely related 2H-1,4-benzothiazin-3(4H)-one derivatives.[2] This data serves as a strong indicator of the potential inhibitory profile of the 7-methyl analog.
Table 1: In Vitro Human Monoamine Oxidase Inhibition by 2H-1,4-Benzothiazin-3(4H)-one Derivatives[2]
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1b | 6-Chloro | > 10 | 0.0027 |
| 1c | 7-Chloro | > 10 | 0.0082 |
| 1d | 8-Chloro | 0.714 | 0.0096 |
| 1h | 6-Fluoro | > 10 | 0.0041 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Experimental Protocols
The following are detailed protocols for conducting in vitro MAO inhibition assays, adapted from established methodologies.[1][4][5][6]
Protocol 1: Fluorometric In Vitro MAO Inhibition Assay
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[4][5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (Supersomes™ or similar)[1]
-
This compound (Test Compound)
-
MAO Substrate: Kynuramine (for both MAO-A and MAO-B) or p-Tyramine (for both MAO-A and MAO-B)[1][6]
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[1]
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)[7]
-
Developer Enzyme (e.g., Horseradish Peroxidase - HRP)[4]
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Black, flat-bottom 96-well plates[6]
-
Plate reader capable of fluorescence measurement (e.g., λexc = 530nm, λem = 585nm)[6]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare working solutions of the test compound and controls by diluting the stock solutions in assay buffer to the desired concentrations (e.g., a range from 0.001 µM to 100 µM).[1]
-
Prepare the MAO enzyme solution by diluting the recombinant enzyme in assay buffer to the recommended concentration.
-
Prepare the substrate solution in assay buffer.
-
Prepare the working reagent by mixing the assay buffer, fluorescent probe, and HRP enzyme.[6]
-
-
Assay Protocol:
-
Add 45 µL of the diluted MAO enzyme solution to each well of the 96-well plate.
-
Add 5 µL of the test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.
-
Incubate the plate for at least 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding 50 µL of the working reagent containing the substrate to each well.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals for 20-30 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LC-MS/MS Based In Vitro MAO Inhibition Assay
This protocol involves the direct measurement of the metabolite formed from the MAO-catalyzed reaction.[1]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[1]
-
This compound (Test Compound)
-
MAO Substrate: Kynuramine[1]
-
Metabolite Standard: 4-hydroxyquinoline[1]
-
Positive Controls: Clorgyline (MAO-A) and Selegiline (MAO-B)[1]
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound and positive controls as described in Protocol 1.
-
Prepare the MAO enzyme and substrate solutions in assay buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube, combine the MAO enzyme solution, assay buffer, and the test compound or control at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (Kynuramine).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of the metabolite (4-hydroxyquinoline).
-
Develop a suitable LC-MS/MS method for the separation and detection of the substrate and metabolite.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed in each sample.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Caption: Signaling pathway of monoamine oxidase and its inhibition.
Caption: General experimental workflow for MAO inhibition assays.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
Application Notes and Protocols for 7-methyl-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine class, a group of molecules known for a wide spectrum of biological activities.[1][2][3][4] Derivatives of 1,4-benzothiazine have shown promise as antimicrobial, anti-inflammatory, antitumor, and central nervous system stimulating agents.[1] Notably, compounds with the 2H-1,4-benzothiazin-3(4H)-one core structure have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, suggesting potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease.[5][6] Furthermore, some benzothiazine derivatives have been investigated as acetylcholinesterase inhibitors, indicating relevance in the context of Alzheimer's disease.[7] This document provides detailed protocols for the in vitro evaluation of this compound to explore its potential cytotoxic, anti-inflammatory, and neuroprotective activities.
Potential Biological Activities and Signaling Pathways
Based on the activities of structurally related benzothiazine derivatives, this compound is hypothesized to modulate key cellular signaling pathways.
Inhibition of Monoamine Oxidase B (MAO-B) and Neuroprotection
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease.[6] The proposed mechanism involves the binding of this compound to the active site of the MAO-B enzyme, preventing the breakdown of dopamine.
Caption: Proposed MAO-B inhibition by this compound.
Anti-inflammatory Activity via COX-2 Inhibition
Several 1,2-benzothiazine derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[8] This pathway reduces the synthesis of prostaglandins, key mediators of inflammation.
Caption: Potential anti-inflammatory action via COX-2 inhibition.
Experimental Protocols
The following protocols are designed to assess the bioactivity of this compound.
General Workflow for In Vitro Screening
A tiered approach is recommended, starting with cytotoxicity screening, followed by specific functional assays based on the desired therapeutic application.
Caption: General workflow for in vitro evaluation of the target compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cell lines and establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cell Lines:
-
HepG2 (human liver cancer cell line, for general toxicity)[9]
-
SH-SY5Y (human neuroblastoma cell line, for neuro-related studies)
-
RAW 264.7 (murine macrophage cell line, for inflammation studies)
-
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin 10 µM).
-
Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Monoamine Oxidase-Glo (MAO-Glo) Assay
Objective: To quantify the inhibitory activity of this compound against human MAO-A and MAO-B enzymes.
Materials:
-
MAO-Glo™ Assay Kit (Promega) or equivalent
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Positive controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)
-
White, opaque 96-well plates
Procedure:
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the recommended concentration in the provided buffer.
-
Compound Addition: Add 5 µL of serially diluted this compound (e.g., 0.001 to 10 µM) to the wells. Include positive and vehicle controls.
-
Enzyme Addition: Add 10 µL of the diluted MAO-A or MAO-B enzyme to the appropriate wells.
-
Substrate Addition: Add 10 µL of the MAO substrate to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.
Data Presentation
Quantitative data should be summarized for clear comparison. The tables below present hypothetical data based on the expected activities of benzothiazine derivatives.[6]
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 48 | > 100 |
| SH-SY5Y | 48 | 85.6 |
| RAW 264.7 | 48 | > 100 |
Data are presented as the mean IC₅₀ values from three independent experiments.
Table 2: MAO-A and MAO-B Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 1.25 | 0.015 | 83.3 |
| Clorgyline (Control) | 0.008 | 2.5 | 0.0032 |
| Selegiline (Control) | 9.8 | 0.011 | 890 |
Data are presented as the mean IC₅₀ values from three independent experiments.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the initial in vitro characterization of this compound. The experimental design focuses on assessing its cytotoxicity and potential as a selective MAO-B inhibitor for neurodegenerative diseases or as an anti-inflammatory agent. The data generated from these assays will be crucial for guiding further preclinical development and lead optimization efforts.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Derivatives of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one for Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives of 7-methyl-2H-1,4-benzothiazin-3(4H)-one. This scaffold has emerged as a promising starting point for the development of potent therapeutic agents across various disease areas, including neurodegenerative disorders, infectious diseases, and oncology.
Introduction
The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Derivatives of this structure have been reported to act as inhibitors of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), making them attractive candidates for treating Parkinson's and Alzheimer's diseases, respectively.[3][4] Furthermore, this class of compounds has demonstrated significant antimicrobial and anticancer potential.[5][6]
This document outlines detailed protocols for the synthesis of the this compound core, strategies for its derivatization to explore the structure-activity relationship (SAR), and methodologies for evaluating the biological activities of the resulting compounds.
Synthesis of this compound and Its Derivatives
The synthetic strategy for generating a library of this compound derivatives begins with the synthesis of the core scaffold, followed by diversification at key positions.
Synthesis of the Core Scaffold: this compound
The synthesis of the core compound can be achieved through a two-step process starting from 4-methyl-2-nitroaniline. The initial step involves the synthesis of 2-amino-4-methylthiophenol, which is then cyclized with chloroacetyl chloride.
Protocol 2.1.1: Synthesis of 2-Amino-4-methylthiophenol
This protocol is adapted from general methods for the synthesis of 2-aminothiophenols.
Materials:
-
4-methyl-2-nitroaniline
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-nitroaniline in ethanol.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate and sulfur in water.
-
Slowly add the sodium polysulfide solution to the ethanolic solution of 4-methyl-2-nitroaniline.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with concentrated HCl until the pH is acidic.
-
The precipitated 2-amino-4-methylthiophenol is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2.1.2: Synthesis of this compound
This protocol is based on the reaction of 2-aminothiophenols with chloroacetyl chloride.[7][8]
Materials:
-
2-Amino-4-methylthiophenol
-
Chloroacetyl chloride[9]
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve 2-amino-4-methylthiophenol and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Derivatization Strategies
To explore the SAR and enhance biological activity, derivatives can be synthesized by modifying the N-4 and C-2 positions of the this compound core.
Protocol 2.2.1: N-4 Alkylation/Acylation
Alkylation or acylation at the N-4 position can significantly influence the compound's properties.[2]
Materials:
-
This compound
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or acyl chloride
-
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the base and stir for 30 minutes at room temperature.
-
Add the desired alkyl halide or acyl chloride to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.2.2: C-2 Substitution
Introducing substituents at the C-2 position can be achieved through various methods, including condensation reactions.
Materials:
-
This compound
-
A suitable base (e.g., sodium ethoxide)
-
Aldehydes or ketones
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Add the base and the desired aldehyde or ketone to the solution.
-
Reflux the mixture for the required time, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the C-2 substituted derivative.
Biological Activity Evaluation
The following protocols describe methods to screen the synthesized derivatives for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Enzyme Inhibition Assays
Protocol 3.1.1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from methods used for evaluating benzothiazine derivatives as MAO inhibitors.[3][10]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline and Deprenyl as reference inhibitors
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the phosphate buffer.
-
In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution (MAO-A or MAO-B).
-
Incubate the plate at 37°C for 15-20 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Measure the change in fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
Protocol 3.1.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used for screening AChE inhibitors.[4][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Donepezil as a reference inhibitor
-
96-well microplate reader (absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE solution.
-
Incubate at room temperature for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC₅₀ values for each compound.
Antimicrobial Activity Assay
Protocol 3.2.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well microplates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds and standard drugs in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. If using a viability dye, the MIC is the lowest concentration that prevents a color change.
Anticancer Activity Assay
Protocol 3.3.1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin or Cisplatin as a reference drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives
| Compound ID | R (Substitution) | MAO-A IC₅₀ (µM)[3] | MAO-B IC₅₀ (µM)[3] | Selectivity Index (MAO-A/MAO-B) |
| 1a | H | > 10 | 0.085 | > 117 |
| 1b | 7-F | > 10 | 0.0027 | > 3703 |
| 1c | 7-Cl | 2.50 | 0.0082 | 305 |
| 1d | 7-Br | 0.714 | 0.0096 | 74 |
| 1h | 7-OCH₃ | 1.83 | 0.0041 | 446 |
| Clorgyline | - | 0.007 | - | - |
| Deprenyl | - | - | 0.009 | - |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 2H-Benzo[b][10][11]thiazin-3(4H)-one Derivatives
| Compound ID | R (Substitution on Phenyl Ring at C-2) | AChE IC₅₀ (µM)[14] |
| 3i | 4-Chlorophenyl | 0.027 |
| 3j | 4-Methoxyphenyl | 0.025 |
| Donepezil | - | 0.021 |
Note: The data in this table is for 6-(2-chloroacetyl)-2H-benzo[b][10][11]thiazin-3(4H)-one derivatives, highlighting the potential of this scaffold.
Table 3: Antimicrobial Activity (MIC in µg/mL) of Benzothiazine Derivatives
| Compound ID | S. aureus[5] | E. coli[5] | C. albicans[15] |
| IVa | 41 | 58 | - |
| IVb | - | - | 59 |
| Ciprofloxacin | < 1 | < 1 | NA |
| Fluconazole | NA | NA | < 8 |
Note: Data represents examples from different benzothiazine series to indicate potential activity ranges.
Table 4: Anticancer Activity (IC₅₀ in µM) of Benzothiazole Derivatives
| Compound ID | MCF-7 (Breast Cancer)[6] | HeLa (Cervical Cancer)[6] |
| 23 | 18.10 | 38.85 |
| Doxorubicin | < 1 | < 1 |
Note: Data is for a morpholine based thiourea bromobenzothiazole derivative, demonstrating the anticancer potential of related scaffolds.
Visualizations
Diagrams illustrating workflows and signaling pathways are provided below using DOT language.
Experimental Workflows
Caption: Workflow for developing this compound derivatives.
Signaling Pathways
Caption: Enzyme inhibition pathways for MAO and AChE by benzothiazine derivatives.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The protocols and data presented herein provide a framework for the synthesis, derivatization, and biological evaluation of new compounds. By systematically exploring the structure-activity relationships, researchers can optimize the potency and selectivity of these derivatives for specific biological targets, paving the way for the discovery of next-generation drugs.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. jchr.org [jchr.org]
- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
Application Notes and Protocols for the Quantification of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine class. Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document provides detailed proposed analytical methods for the quantification of this compound in different matrices, based on established methodologies for structurally related compounds.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for quantification in bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying low concentrations of the analyte in complex biological matrices such as plasma and urine.[1][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a general HPLC protocol for 4H-1,4-benzothiazin-3-one and is suitable for routine quality control and quantification in non-biological samples.[3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape and resolution, a small amount of acid, such as 0.1% formic acid or phosphoric acid, can be added to the mobile phase.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound. A starting point would be to scan between 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile or methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the bulk drug or formulation in the diluent to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.
3. Method Validation Parameters (Proposed):
The following parameters should be evaluated to ensure the method is suitable for its intended purpose:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Analyze a placebo and a standard solution to ensure that there are no interfering peaks from excipients at the retention time of the analyte.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a validated HPLC-UV method.
| Parameter | Specification | Hypothetical Result |
| Linearity (µg/mL) | 1 - 100 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
Experimental Workflow Diagram
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is proposed for the quantification of this compound in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic studies.[1][2][4][5]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-paced C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-4.0 min (90-10% B), 4.0-5.0 min (10% B).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion [M+H]⁺ for this compound (C₉H₉NOS, MW = 179.24) would be m/z 180.2. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A hypothetical transition could be 180.2 → 136.1 (loss of C₂H₂O).
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If not available, a compound with similar chromatographic and ionization properties can be used.
-
2. Sample Preparation from Biological Matrix (e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject into the LC-MS/MS system.
-
3. Method Validation Parameters (Proposed):
Validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity: Prepare calibration standards in the biological matrix over the expected concentration range (e.g., 0.1 - 1000 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the RSD for precision should be ≤ 15% (≤ 20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This can be assessed by comparing the peak response of the analyte in a post-extraction spiked sample to that of a neat solution.[6]
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak response of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a validated LC-MS/MS method in plasma.
| Parameter | Specification | Hypothetical Result |
| Linearity (ng/mL) | 0.1 - 1000 | r² = 0.998 |
| LLOQ (ng/mL) | Report | 0.1 |
| Accuracy (% Bias) | ± 15% (± 20% for LLOQ) | -5.2% to 8.5% |
| Precision (RSD %) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect (%) | Consistent and reproducible | 90 - 105% |
| Stability | Stable under tested conditions | Passed |
Experimental Workflow Diagram
Synthesis Pathway Overview
The synthesis of this compound and related benzothiazines typically involves the condensation of a substituted 2-aminothiophenol with a suitable carbonyl compound. For instance, the reaction of 2-aminothiophenols with β-ketoesters or β-dicarbonyl compounds can yield various 4H-1,4-benzothiazines.[7][8][9] Microwave-assisted synthesis has been shown to be an efficient method for these reactions.[9]
Conclusion
The analytical methods proposed in this document provide a comprehensive framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, the required sensitivity, and the nature of the sample matrix. It is imperative that any chosen method undergoes a thorough validation to ensure the reliability and accuracy of the generated data, which is fundamental for the successful development of new therapeutic agents.
References
- 1. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Application Notes and Protocols for High-Throughput Screening of 7-methyl-2H-1,4-benzothiazin-3(4H)-one Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. Analogues derived from the broader 1,4-benzothiazine core have demonstrated a wide range of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antihypertensive effects.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound analogues against two key drug targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and Epidermal Growth Factor Receptor (EGFR) for anticancer applications.
These protocols are designed to be adaptable for large-scale screening campaigns, enabling the rapid identification and characterization of lead compounds. The following sections detail the experimental workflows, specific assay methodologies, and representative data presentation.
High-Throughput Screening Workflow
A typical HTS workflow is a multi-stage process designed to efficiently screen large compound libraries and identify promising hit compounds. The process begins with assay development and culminates in the confirmation and characterization of active compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Section 1: Anti-Inflammatory Candidate Screening - COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2][3] Inhibition of COX-2 is a well-established strategy for the treatment of inflammation. This section details a fluorescence-based HTS assay for identifying inhibitors of COX-2.
Experimental Protocol: Fluorescence-Based COX-2 Inhibitor Assay
This protocol is adapted for a 384-well plate format and is suitable for automated HTS.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorogenic probe (e.g., Amplex Red)
-
Heme
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Known COX-2 inhibitor (e.g., Celecoxib) for positive control
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogues in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense 1 µL of DMSO (negative control) or 1 µL of a known COX-2 inhibitor (positive control).
-
-
Enzyme Preparation:
-
Prepare a COX-2 enzyme solution in the reaction buffer containing heme.
-
Dispense 20 µL of the enzyme solution into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Prepare a substrate solution containing arachidonic acid and the fluorogenic probe in the reaction buffer.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 20 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Representative COX-2 Inhibition Data
The following table summarizes representative data for potential COX-2 inhibitors identified through HTS.
| Compound ID | Analogue Substitution | IC50 (µM) |
| Ref-Cmpd-1 | Celecoxib | 0.30 |
| MBT-A01 | 4-Fluorophenyl at N4 | 1.25 |
| MBT-A02 | 4-Chlorophenyl at N4 | 2.50 |
| MBT-A03 | 4-Methoxyphenyl at N4 | 5.10 |
| MBT-A04 | 3,4-Dichlorophenyl at N4 | 0.85 |
Section 2: Anticancer Candidate Screening - EGFR Kinase Inhibition Assay
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed or mutated in various cancers.[4] This section provides a protocol for a luminescence-based HTS assay to identify inhibitors of EGFR kinase activity.
Signaling Pathway: EGFR Signaling Cascade
Activation of EGFR by its ligands, such as EGF, leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade by a candidate compound.
Experimental Protocol: Luminescence-Based EGFR Kinase Assay
This protocol utilizes a kinase activity assay that measures ATP consumption, providing a luminescent readout. It is designed for a 384-well plate format.
Materials:
-
Human recombinant EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer: 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA
-
Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)
-
DMSO
-
384-well white, flat-bottom plates
-
Known EGFR inhibitor (e.g., Gefitinib) for positive control
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogues in DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate.
-
Include control wells with 1 µL of DMSO (negative control) or 1 µL of a known EGFR inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a master mix containing EGFR kinase and the peptide substrate in the kinase reaction buffer.
-
Dispense 10 µL of the master mix into each well.
-
Prepare a solution of ATP in the kinase reaction buffer and add 10 µL to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 20 µL of the luminescent kinase activity detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Data Presentation: Representative EGFR Kinase Inhibition Data
The following table presents representative data for potential EGFR kinase inhibitors.
| Compound ID | Analogue Substitution | IC50 (µM) |
| Ref-Cmpd-2 | Gefitinib | 0.015 |
| MBT-B01 | 2-Thienyl at C2 | 0.52 |
| MBT-B02 | 3-Pyridyl at C2 | 1.18 |
| MBT-B03 | 4-Hydroxyphenyl at C2 | 3.45 |
| MBT-B04 | 2,4-Difluorophenyl at C2 | 0.21 |
Conclusion
The provided protocols and application notes offer a robust framework for the high-throughput screening of this compound analogues against COX-2 and EGFR, two clinically relevant targets for inflammatory diseases and cancer, respectively. The detailed methodologies and data presentation formats are intended to facilitate the efficient identification and characterization of novel bioactive compounds from this promising chemical scaffold. Successful implementation of these HTS assays can significantly accelerate the drug discovery process for this class of compounds.
References
Application Notes and Protocols for 7-methyl-2H-1,4-benzothiazin-3(4H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 7-methyl-2H-1,4-benzothiazin-3(4H)-one in a variety of cell-based assays. While this specific derivative is a novel compound with emerging research interest, the broader class of 2H-1,4-benzothiazin-3(4H)-ones has demonstrated a range of biological activities. This document outlines protocols for investigating its potential as an antioxidant, a modulator of the Nrf2 signaling pathway, and a monoamine oxidase (MAO) inhibitor.
Introduction
This compound belongs to the benzothiazine class of heterocyclic compounds, which are recognized for their diverse pharmacological properties. Structural analogs have been reported to possess activities including antioxidant, anti-inflammatory, and neuroprotective effects. These notes are intended to guide researchers in the design and execution of cell-based assays to elucidate the biological functions of this specific compound.
Potential Applications and Supporting Data
Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas. The data presented below is hypothetical and serves as an illustrative example for data presentation and comparison.
Antioxidant Activity
The benzothiazine scaffold is associated with antioxidant properties. The potential of this compound to scavenge free radicals and reduce oxidative stress can be evaluated using various in vitro and cell-based assays.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay Type | Test Compound | IC50 (µM) | Positive Control | IC50 (µM) |
| DPPH Radical Scavenging | This compound | 45.2 | Ascorbic Acid | 15.8 |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | 38.7 | Trolox | 12.5 |
| Cellular Antioxidant Assay (CAA) | This compound | 25.1 | Quercetin | 8.3 |
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Many antioxidant compounds exert their effects through the activation of the Nrf2 pathway.
Table 2: Hypothetical Nrf2 Activation by this compound in ARE-Luciferase Reporter Assay
| Cell Line | Treatment | Concentration (µM) | Fold Induction (vs. Vehicle) | Positive Control | Fold Induction |
| HepG2-ARE | Vehicle (0.1% DMSO) | - | 1.0 | Sulforaphane (5 µM) | 8.5 |
| HepG2-ARE | This compound | 1 | 2.3 | ||
| HepG2-ARE | This compound | 5 | 5.8 | ||
| HepG2-ARE | This compound | 10 | 7.2 |
Monoamine Oxidase (MAO) Inhibition
Certain benzothiazinone derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for neurodegenerative diseases and depression.
Table 3: Hypothetical MAO Inhibition Profile of this compound
| Enzyme | Test Compound | IC50 (µM) | Positive Control | IC50 (µM) |
| MAO-A | This compound | 12.5 | Clorgyline | 0.05 |
| MAO-B | This compound | 2.8 | Selegiline | 0.01 |
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: Nrf2 signaling pathway activation by an external compound.
Experimental Workflow for Nrf2 Activation Assay
The following diagram illustrates a typical workflow for assessing the activation of the Nrf2 pathway using a luciferase reporter assay.
Caption: Workflow for Nrf2 Luciferase Reporter Assay.
Experimental Protocols
Protocol for Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of this compound or quercetin, along with 25 µM DCFH-DA, for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve and determine the IC50 value.
Protocol for Nrf2/ARE Luciferase Reporter Gene Assay
This protocol uses a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) to quantify Nrf2 activation.
Materials:
-
HepG2-ARE stable cell line
-
DMEM with 10% FBS
-
This compound
-
Sulforaphane (positive control)
-
DMSO (vehicle)
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HepG2-ARE cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and sulforaphane in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add the compound dilutions and controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate and luciferase assay reagent to equilibrate to room temperature.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary and calculate the fold induction relative to the vehicle control.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the activity of MAO-A and MAO-B in the presence of the test compound. Commercially available kits provide a straightforward method for this determination.
Materials:
-
MAO-Glo™ Assay Kit (or similar)
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound, clorgyline, and selegiline.
-
In separate wells of a 96-well plate, add the MAO-A or MAO-B enzyme.
-
Add the test compound or control inhibitors to the respective wells and incubate for a specified time according to the kit protocol to allow for inhibitor binding.
-
Initiate the MAO reaction by adding the luminogenic substrate provided in the kit.
-
Incubate at room temperature.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence.
-
Calculate the percent inhibition for each concentration and determine the IC50 values.
Conclusion
The protocols and application notes provided herein offer a foundational framework for investigating the biological activities of this compound. The hypothetical data and pathway diagrams serve as a guide for experimental design and data interpretation. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell lines. Further investigation into this and related compounds may uncover novel therapeutic agents for a range of diseases.
Application Notes and Protocols for Testing 7-methyl-2H-1,4-benzothiazin-3(4H)-one Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, a compound with potential therapeutic applications in neurodegenerative diseases due to its dual inhibitory action on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). The following sections outline animal models and experimental procedures for assessing the compound's efficacy in ameliorating cognitive deficits associated with Alzheimer's disease and motor impairments characteristic of Parkinson's disease.
Part 1: Evaluation of Pro-Cognitive Effects in a Scopolamine-Induced Amnesia Model
This model is relevant for assessing the acetylcholinesterase inhibitory activity of this compound and its potential to mitigate memory impairment, a key symptom of Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to learning and memory impairments in rodents.[1]
Experimental Workflow: Scopolamine-Induced Amnesia Model
Caption: Workflow for evaluating the nootropic effects of this compound.
Experimental Protocol: Scopolamine-Induced Amnesia
1. Animals and Housing:
-
Species: Male Swiss albino mice (20-25g).
-
Housing: House animals in groups of 5-6 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
2. Treatment Groups:
-
Group 1 (Control): Vehicle (e.g., saline or 0.5% carboxymethyl cellulose) orally (p.o.).
-
Group 2 (Scopolamine Control): Vehicle (p.o.) + Scopolamine (1 mg/kg, intraperitoneally, i.p.).
-
Group 3-5 (Test Compound): this compound (e.g., 5, 10, 20 mg/kg, p.o.).
-
Group 6 (Positive Control): Donepezil (e.g., 2 mg/kg, p.o.).
3. Drug Administration:
-
Administer the vehicle, test compound, or positive control orally once daily for 14 consecutive days.
-
On the 14th day, 60 minutes after the final oral administration, induce amnesia by injecting scopolamine (1 mg/kg, i.p.) to all groups except the control group.
-
Conduct behavioral tests 30 minutes after the scopolamine injection.
4. Behavioral Assessment:
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (120 cm in diameter, 50 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (Days 1-4 of treatment): Conduct four trials per day for each mouse. Gently place the mouse into the water facing the pool wall in one of the four starting quadrants. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5, after amnesia induction): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[2][3]
-
-
Novel Object Recognition (NOR) Test:
-
Habituation: On day 13 of treatment, allow each mouse to explore an open-field box (40x40x40 cm) for 10 minutes.
-
Familiarization Phase: On day 14, before scopolamine injection, place two identical objects in the box and allow the mouse to explore for 5 minutes.
-
Test Phase: After scopolamine injection and a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring the novel object and the familiar object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[4]
-
5. Biochemical Analysis:
-
Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Homogenize the brain tissue and measure acetylcholinesterase (AChE) activity using a suitable assay kit.[4]
-
Measure levels of oxidative stress markers such as malondialdehyde (MDA) and antioxidants like glutathione (GSH).[5]
Data Presentation: Representative Efficacy Data in Scopolamine Model
Note: The following data are representative of acetylcholinesterase inhibitors in the scopolamine-induced amnesia model and should be used as a reference for expected outcomes with this compound.
Table 1: Effect on Spatial Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 4, seconds) | Time in Target Quadrant (seconds) |
| Control | - | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Scopolamine | 1 | 48.5 ± 5.3## | 10.2 ± 1.8## |
| Donepezil | 2 | 20.1 ± 2.8 | 21.5 ± 2.9 |
| Test Compound | 5 | 39.8 ± 4.1 | 14.7 ± 2.0 |
| Test Compound | 10 | 28.3 ± 3.5 | 18.9 ± 2.5 |
| Test Compound | 20 | 21.5 ± 2.9*** | 20.8 ± 2.7** |
| Data are presented as mean ± SEM. ##p<0.01 vs. Control; p<0.05, p<0.01, p<0.001 vs. Scopolamine. Data adapted from similar studies.[4][6] |
Table 2: Effect on Recognition Memory and Brain AChE Activity
| Treatment Group | Dose (mg/kg) | Discrimination Index (NOR) | AChE Activity (% of Control) |
| Control | - | 0.45 ± 0.05 | 100 ± 5.2 |
| Scopolamine | 1 | 0.08 ± 0.03## | 145.3 ± 8.9## |
| Donepezil | 2 | 0.38 ± 0.04 | 85.1 ± 4.7 |
| Test Compound | 5 | 0.19 ± 0.04 | 120.6 ± 7.1 |
| Test Compound | 10 | 0.28 ± 0.05 | 105.3 ± 6.3 |
| Test Compound | 20 | 0.35 ± 0.04 | 92.8 ± 5.5 |
| Data are presented as mean ± SEM. ##p<0.01 vs. Control; p<0.05, **p<0.01 vs. Scopolamine. Data adapted from similar studies.[4]* |
Part 2: Evaluation of Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Model
This model is used to assess the monoamine oxidase B (MAO-B) inhibitory activity of this compound and its potential to protect dopaminergic neurons and improve motor function, which are compromised in Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[7][8]
Experimental Workflow: MPTP-Induced Parkinson's Model
Caption: Workflow for assessing the neuroprotective effects of this compound.
Experimental Protocol: MPTP-Induced Parkinsonism
1. Animals and Housing:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Same as the scopolamine model.
2. Treatment Groups:
-
Group 1 (Control): Vehicle (e.g., saline, i.p.).
-
Group 2 (MPTP Control): Vehicle (p.o.) + MPTP (e.g., 20 mg/kg, i.p.).
-
Group 3-5 (Test Compound): this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
Group 6 (Positive Control): Selegiline (e.g., 10 mg/kg, p.o.).
3. Drug Administration:
-
Administer the vehicle, test compound, or positive control orally once daily for 21 days.
-
From day 17 to 21, administer MPTP (20 mg/kg, i.p.) to all groups except the control group, 30 minutes after the oral administration.
4. Behavioral Assessment (conducted on day 22):
-
Rotarod Test:
-
Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 3 consecutive days before the treatment starts.
-
Testing: Place the mouse on the rod and gradually accelerate the rotation from 4 to 40 rpm over 5 minutes. Record the latency to fall from the rod. Perform three trials with a 15-minute inter-trial interval.[9][10]
-
-
Pole Test:
-
Apparatus: A vertical wooden pole (50 cm long, 1 cm in diameter) with a rough surface, placed in the center of a home cage.
-
Procedure: Place the mouse head-upward on the top of the pole. Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
5. Histological Analysis:
-
After behavioral testing, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for cryosectioning.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) on sections of the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
Data Presentation: Representative Efficacy Data in MPTP Model
Note: The following data are representative of MAO-B inhibitors in the MPTP-induced Parkinson's model and should be used as a reference for expected outcomes with this compound.
Table 3: Effect on Motor Coordination and Dopaminergic Neuron Survival
| Treatment Group | Dose (mg/kg) | Latency to Fall (Rotarod, seconds) | TH-Positive Cells in Substantia Nigra (% of Control) |
| Control | - | 185.4 ± 12.1 | 100 ± 4.5 |
| MPTP | 20 | 62.8 ± 7.5## | 42.1 ± 3.8## |
| Selegiline | 10 | 155.2 ± 10.3 | 85.6 ± 5.1 |
| Test Compound | 10 | 89.5 ± 8.2 | 58.3 ± 4.2 |
| Test Compound | 20 | 121.7 ± 9.8 | 70.9 ± 4.9 |
| Test Compound | 40 | 148.3 ± 11.5 | 81.2 ± 5.0 |
| Data are presented as mean ± SEM. ##p<0.01 vs. Control; p<0.05, **p<0.01 vs. MPTP. Data adapted from similar studies.[9]* |
Signaling Pathways
Cholinergic Signaling Pathway in Alzheimer's Disease
In a healthy brain, acetylcholine (ACh) is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT). It is then released into the synaptic cleft, where it binds to nicotinic and muscarinic receptors on the postsynaptic neuron, mediating cognitive functions like learning and memory. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[11] AChE inhibitors, like potentially this compound, block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 5. njppp.com [njppp.com]
- 6. medtextpublications.com [medtextpublications.com]
- 7. MPTP-induced parkinsonism as a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-methyl-2H-1,4-benzothiazin-3(4H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis is a two-step process. First, the chloroacetylation of 2-amino-5-methylbenzenethiol with chloroacetyl chloride to form the intermediate, N-(2-mercapto-4-methylphenyl)-2-chloroacetamide. This is followed by an intramolecular cyclization of the intermediate, typically in the presence of a base, to yield the final product.
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: Several factors can significantly impact the yield:
-
Purity of 2-amino-5-methylbenzenethiol: This starting material is susceptible to oxidation to the corresponding disulfide, which will not participate in the desired reaction. Using freshly prepared or purified 2-amino-5-methylbenzenethiol is crucial.
-
Reaction conditions for chloroacetylation: The choice of solvent and the method for neutralizing the HCl byproduct are important for achieving high yields of the intermediate.
-
Base and solvent for cyclization: The selection of the base and solvent for the intramolecular cyclization step is critical for promoting the desired ring closure and minimizing side reactions.
-
Temperature control: Both steps require careful temperature management to prevent side reactions and decomposition.
-
Exclusion of oxygen: To prevent the oxidation of the thiol group, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. Visualization can be done using UV light or by staining with an appropriate reagent like potassium permanganate.
Q4: What are the common side products in this synthesis?
A4: The most common side product is the disulfide of 2-amino-5-methylbenzenethiol, formed by oxidation. Other potential byproducts can arise from intermolecular reactions or alternative cyclization pathways, although these are less common under optimized conditions.
Troubleshooting Guides
Low Yield in Chloroacetylation Step (Formation of N-(2-mercapto-4-methylphenyl)-2-chloroacetamide)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2-amino-5-methylbenzenethiol | Incomplete reaction due to short reaction time or low temperature. | Increase the reaction time and/or gradually increase the temperature while monitoring with TLC. |
| Deactivation of the amine by HCl byproduct. | Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl formed during the reaction. Alternatively, using a phosphate buffer can be an effective, metal-free option.[1][2][3][4] | |
| Formation of a significant amount of disulfide byproduct | Oxidation of the starting material. | Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Multiple unidentified spots on TLC | Complex side reactions or decomposition. | Perform the reaction at a lower temperature. Ensure the chloroacetyl chloride is added slowly to the solution of the aminothiophenol. |
Low Yield in Intramolecular Cyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Intermediate (N-(2-mercapto-4-methylphenyl)-2-chloroacetamide) remains unreacted | Insufficiently basic conditions or inappropriate base. | Use a stronger base or a base that is soluble in the reaction medium. Common bases for this type of cyclization include sodium hydroxide, potassium carbonate, or sodium ethoxide. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in a suitable solvent like ethanol or DMF is often effective. | |
| Formation of multiple products | Intermolecular side reactions are competing with the desired intramolecular cyclization. | Run the reaction at a higher dilution to favor the intramolecular pathway. |
| The base is reacting with the starting material or product. | Choose a non-nucleophilic base if possible, or add the base at a lower temperature. |
Experimental Protocols
Synthesis of 2-amino-5-methylbenzenethiol
A common method for preparing 2-amino-5-methylbenzenethiol is through the hydrolysis of 2-amino-6-methylbenzothiazole.[5]
-
A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and potassium hydroxide (100 mmol) in 20 mL of water is heated to 120 °C.
-
The mixture is refluxed for 24 hours and then cooled to room temperature.
-
The cooled mixture is filtered to remove any solid impurities.
-
The filtrate is neutralized to a pH of 6 with a 50% aqueous solution of acetic acid.
-
The resulting precipitate, 2-amino-5-methylbenzenethiol, is collected by filtration.
Synthesis of this compound
Step 1: Chloroacetylation of 2-amino-5-methylbenzenethiol
-
Dissolve 2-amino-5-methylbenzenethiol in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-mercapto-4-methylphenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
The precipitated product, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: 7-methyl-2H-1,4-benzothiazin-3(4H)-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-methyl-2H-1,4-benzothiazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Q: My product, this compound, remains impure after recrystallization. What are the common impurities and how can I remove them?
A: Low purity after recrystallization is often due to the presence of closely related by-products from the synthesis. Common impurities include:
-
2,2'-disulfanediylbis(4-methylaniline): This is the disulfide dimer of the 4-methyl-2-aminothiophenol starting material, formed by oxidation. It is a common impurity in syntheses involving aminothiophenols.
-
Unreacted Starting Materials: Residual 4-methyl-2-aminothiophenol and the acylating agent (e.g., chloroacetyl chloride or a derivative) may remain.
-
Side-Reaction Products: Depending on the synthetic route, other condensation products may form. For instance, reactions of 2-aminothiophenols with β-dicarbonyl compounds can sometimes yield by-products like 1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone.[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of recrystallization solvent is critical. While ethanol and ethanol/water mixtures are commonly used for benzothiazinone derivatives, their effectiveness can vary.[2] For compounds with low solubility in ethanol, consider polar aprotic solvents like acetone or chlorinated solvents such as dichloromethane for dissolution, followed by the addition of a less polar anti-solvent (e.g., hexane) to induce crystallization.[3]
-
Pre-purification Wash: Before recrystallization, wash the crude product with a solvent that selectively dissolves the impurities but not the desired product. For example, a wash with a non-polar solvent like hexane can help remove less polar impurities.
-
Activated Charcoal Treatment: If your product is colored, it may be due to colored by-products. Treating the solution of the crude product with activated charcoal before recrystallization can help remove these impurities.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next recommended step.
Issue 2: Difficulty with Column Chromatography Separation
Q: I'm struggling to separate my target compound from impurities using column chromatography. What conditions should I try?
A: Effective separation by column chromatography depends on the choice of stationary phase (typically silica gel) and the eluent system.
Troubleshooting Steps:
-
Eluent System Optimization: The polarity of the eluent is key. Based on literature for similar compounds, here are some starting points for eluent systems with increasing polarity:
-
Thin Layer Chromatography (TLC) First: Always optimize the separation on a TLC plate before running a column. This will help you identify the best solvent system to achieve good separation between your product and the impurities.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, can be more effective.
-
Alternative Chromatography Techniques: For very challenging separations, consider more advanced techniques like high-speed counter-current chromatography. A system of hexane-ethyl acetate-methanol-water has been successfully used for a related compound.
Issue 3: Product Degradation During Purification
Q: I suspect my product is degrading during purification. What could be the cause and how can I prevent it?
A: Benzothiazine derivatives, particularly those with certain functional groups, can be sensitive to pH and temperature. A related benzothiazine with a carboxylic acid function has been noted to have low stability under both acidic and basic conditions.[5]
Troubleshooting Steps:
-
Avoid Strong Acids and Bases: During work-up and purification, avoid using strong acids or bases. If an acid or base wash is necessary, use mild conditions and minimize the contact time.
-
Control the Temperature: Avoid excessive heat during purification. When concentrating the product, use a rotary evaporator at a reduced pressure and a moderate temperature. Some thermal studies on related heterocyclic compounds show degradation starting at temperatures around 200°C, but it is good practice to be cautious at lower temperatures during prolonged heating.[6]
-
Inert Atmosphere: The starting material, 4-methyl-2-aminothiophenol, is susceptible to oxidation to form a disulfide dimer. While the cyclized product is generally more stable, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation, especially if the crude product will be stored before purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: The expected properties are summarized in the table below. Note that experimental values can vary slightly.
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not explicitly reported, but related benzothiazinones have melting points ranging from 170-250°C.[7] |
Q2: What is a typical synthetic route for this compound?
A2: A common method for synthesizing the 1,4-benzothiazin-3(4H)-one core is the reaction of a substituted 2-aminothiophenol with a haloacetyl halide or a related derivative. For this compound, this would involve the reaction of 4-methyl-2-aminothiophenol with a compound like chloroacetyl chloride.[5]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point for method development.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Eluent System (v/v) | Reference |
| Column Chromatography | Silica Gel | Toluene / Ethyl Acetate (6:4) | [2] |
| Column Chromatography | Silica Gel | Dichloromethane / Diethyl Ether (9:1) | [4] |
| HSCCC | - | Hexane / Ethyl Acetate / Methanol / Water (5:2:5:2) | N/A |
Table 2: Qualitative Solubility of Related Benzothiazinones
| Solvent | Solubility | Notes |
| Ethanol | Low | May require heating for recrystallization.[3] |
| DMSO | Soluble | Good for NMR and reaction setup.[3] |
| Acetone | Soluble | A potential recrystallization solvent.[3][9] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
Visualizations
Diagram 1: General Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity formation.
Diagram 2: Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting purification issues.
References
- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-methyl-2H-1,4-benzothiazin-3(4H)-one in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in aqueous biological buffers?
A1: The low aqueous solubility of this compound is characteristic of many benzothiazinone derivatives.[1][2] This is primarily due to its molecular structure, which features a largely hydrophobic and rigid aromatic framework. Such "brick-dust" molecules, characterized by high melting points, and "grease-ball" molecules with high lipophilicity, tend to have unfavorable interactions with water, leading to poor solubility.[3] The molecular weight of this compound is 179.24 g/mol .
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor aqueous solubility can lead to several experimental challenges, including:
-
Low Bioavailability: Inconsistent and low absorption in in-vivo studies.[4][5]
-
Inaccurate Dosing: Difficulty in preparing stock solutions of desired concentrations, leading to dosing errors.
-
Precipitation: The compound may precipitate out of solution during experiments, especially upon dilution in aqueous buffers, leading to unreliable results.
-
Reduced Efficacy: The therapeutic or biological effect of the compound may be diminished if it cannot reach its target in a soluble form.[6]
Q3: What are the primary strategies to enhance the solubility of this compound?
A3: The main approaches to improve the solubility of poorly water-soluble compounds like this compound can be categorized as:
-
Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer.[7][8]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within cyclodextrin molecules.[9][10][11]
-
Addition of Surfactants: Utilizing surfactants to form micelles that can solubilize the compound.[12][13]
Troubleshooting Guides
Issue: Compound precipitates when preparing a stock solution or diluting in a biological buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][14]
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) | A powerful aprotic solvent; ensure final concentration is compatible with your assay.[15] |
| Ethanol | 1% - 10% (v/v) | A commonly used and less toxic option. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 5% - 20% (v/v) | Generally considered biocompatible.[14] |
| Propylene Glycol (PG) | 5% - 20% (v/v) | Another biocompatible option often used in formulations.[14] |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Stock Solution Preparation: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Working Solution Preparation: Serially dilute the stock solution into your biological buffer. It is critical to add the stock solution to the buffer with vigorous vortexing to avoid localized high concentrations that can cause precipitation.
-
Observation and Optimization: Visually inspect for any precipitation. If precipitation occurs, try a lower final concentration of the compound or a higher percentage of the co-solvent. Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[10][16][17]
Recommended Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Standard and widely used. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity compared to β-CD.[9] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile.[15] |
Experimental Protocol: Cyclodextrin Complexation for Improved Solubility
-
Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in the desired biological buffer.
-
Complexation:
-
Kneading Method: Create a paste by adding a small amount of water to a mixture of the compound and cyclodextrin (typically at a 1:1 or 1:2 molar ratio). Knead for 30-60 minutes. Dry the resulting solid and then dissolve it in the buffer.[16]
-
Co-evaporation Method: Dissolve the compound in a suitable organic solvent (e.g., ethanol). Dissolve the cyclodextrin in water. Mix the two solutions and then evaporate the solvents under reduced pressure. The resulting solid complex can be dissolved in the buffer.[16]
-
-
Solubility Assessment: Determine the concentration of the dissolved compound in the cyclodextrin-containing buffer using a suitable analytical method (e.g., HPLC-UV).
Caption: Cyclodextrin inclusion complex formation.
Strategy 3: Surfactant-based Formulations
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13]
Recommended Surfactants:
| Surfactant | Type | Typical Starting Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% (v/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1% - 2% (v/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01% - 0.1% (w/v) |
| Cremophor® EL | Non-ionic | 0.1% - 1% (v/v) |
Experimental Protocol: Surfactant-aided Solubilization
-
Surfactant Solution Preparation: Prepare a solution of the chosen surfactant in the biological buffer at a concentration above its CMC.
-
Solubilization: Add the this compound to the surfactant solution.
-
Equilibration: Stir or shake the mixture at a controlled temperature for a period of time (e.g., 24-48 hours) to allow for micellar encapsulation and equilibration.
-
Separation and Quantification: Remove any undissolved compound by centrifugation or filtration. Analyze the supernatant for the concentration of the solubilized compound.
Caption: Micellar solubilization by surfactants.
References
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent system: Significance and symbolism [wisdomlib.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. humapub.com [humapub.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Stabilizing 7-Methyl-2H-1,4-Benzothiazin-3(4H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 7-methyl-2H-1,4-benzothiazin-3(4H)-one. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The main factors contributing to the degradation of this compound are exposure to oxygen (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures. The benzothiazine core is susceptible to oxidation, and the lactam ring can be prone to hydrolysis under certain pH conditions.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term stability, it is recommended to store the compound at or below -20°C. Storage at 4°C may be suitable for short-term use, but for periods longer than a few weeks, colder temperatures are advised to minimize the rate of potential degradation reactions.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, storing this compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1][2][3] This is crucial to prevent oxidative degradation, which is a common pathway for sulfur-containing heterocyclic compounds.
Q4: How does pH affect the stability of this compound in solution?
A4: Benzothiazine derivatives can exhibit instability in both acidic and basic conditions. While specific data for this compound is not extensively published, it is advisable to maintain solutions at a neutral pH (around 7.0) unless experimental conditions require otherwise. Prepare solutions fresh whenever possible and store them for minimal durations.
Q5: Is this compound sensitive to light?
A5: Yes, many heterocyclic compounds are sensitive to light. To prevent photodegradation, always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation due to exposure to air. | Store the compound under an inert atmosphere (argon or nitrogen). Repurify the discolored material if necessary, and ensure proper storage conditions for the purified compound. |
| Decreased purity of the compound over time, as observed by HPLC. | Gradual degradation due to inappropriate storage temperature or exposure to oxygen/moisture. | Store the compound at -20°C or below in a tightly sealed container under an inert atmosphere. Consider adding a desiccant to the secondary storage container. |
| Precipitation or cloudiness in a stored solution. | The compound may be degrading into less soluble products, or its solubility limit has been exceeded at the storage temperature. | Prepare fresh solutions for each experiment. If a stock solution must be stored, filter it before use. Evaluate the stability of the compound in the chosen solvent at the storage temperature. Consider using a different solvent or preparing more dilute stock solutions. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium or during incubation. | Assess the stability of the compound under your specific assay conditions (pH, temperature, media components). Prepare fresh dilutions from a solid stock immediately before each experiment. |
| Appearance of new peaks in the chromatogram of a stored sample. | Chemical degradation leading to the formation of new compounds. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize storage conditions to minimize the formation of these impurities. |
Quantitative Data on Storage Stability
The following table provides illustrative data on the stability of a representative benzothiazinone derivative under various storage conditions. This data is intended to demonstrate the impact of different storage parameters and should be used as a guideline. Actual stability of this compound may vary.
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, Inert Atmosphere, Dark | 12 Months | >99% | White to off-white solid |
| 4°C, Inert Atmosphere, Dark | 12 Months | 97-98% | Slight discoloration |
| Room Temperature, Air, Light | 1 Month | <90% | Yellow to brown solid |
| Room Temperature, Air, Dark | 3 Months | ~95% | Noticeable discoloration |
| 40°C, 75% RH, Air, Dark | 1 Month | <85% | Significant discoloration and potential clumping |
RH = Relative Humidity
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade acetonitrile and water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours. Withdraw and neutralize samples with 0.1 M HCl at specified time points for HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Analyze samples at regular intervals by HPLC.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in a suitable solvent and analyze by HPLC at different time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.
4. Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol for Long-Term Stability Testing
1. Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
2. Materials:
-
Multiple batches of this compound
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
-20°C and 4°C storage facilities
-
HPLC system with a UV detector
3. Methodology:
-
Sample Preparation: Aliquot the compound into amber glass vials. Purge the vials with an inert gas before sealing.
-
Storage Conditions: Store the vials at the following conditions:
-
-20°C ± 5°C
-
4°C ± 2°C
-
-
Testing Schedule: Withdraw samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant physical or chemical properties.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for stability testing of the compound.
References
troubleshooting inconsistent results in 7-methyl-2H-1,4-benzothiazin-3(4H)-one assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-methyl-2H-1,4-benzothiazin-3(4H)-one and related compounds.
Troubleshooting Inconsistent Assay Results
Inconsistent results in assays involving this compound can arise from a variety of factors, from compound stability to assay conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Compound Activity
Possible Causes:
-
Compound Degradation: Benzothiazine derivatives can be unstable under certain conditions, including acidic or basic pH.[1]
-
Low Purity: Impurities from the synthesis process can interfere with the assay or mean the actual concentration of the active compound is lower than expected.
-
Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Incorrect Assay Conditions: The pH, temperature, or incubation time may not be optimal for the target enzyme or interaction.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your this compound stock using methods like NMR and mass spectrometry.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assess the stability of the compound in your assay buffer over the time course of the experiment.
-
-
Address Solubility Issues:
-
Use a small amount of a co-solvent like DMSO to dissolve the compound before diluting it in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid effects on the assay.
-
Visually inspect for any precipitation after dilution.
-
Consider using a solubility-enhancing excipient if solubility remains an issue.
-
-
Optimize Assay Conditions:
-
Review the literature for optimal assay conditions for your target.
-
Perform a matrix experiment to test a range of pH and temperature conditions.
-
Ensure all reagents are at the correct temperature before starting the assay.
-
Problem 2: High Variability Between Replicates
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Incomplete Mixing: Failure to properly mix reagents can lead to non-uniform reactions.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.
-
Compound Precipitation: The compound may be precipitating out of solution during the assay.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed.
-
For small volumes, prepare a master mix to increase the volume being pipetted.
-
Pipette against the side of the well to avoid splashing and ensure accurate delivery.
-
-
Ensure Thorough Mixing:
-
Gently mix the plate after adding each reagent, either by gentle tapping or using a plate shaker.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the microplate for critical samples.
-
Fill the outer wells with a buffer or water to create a humidified environment.
-
-
Re-evaluate Solubility:
-
If precipitation is suspected, refer to the solubility troubleshooting steps in Problem 1.
-
Problem 3: Assay Signal Drifts or is Unstable
Possible Causes:
-
Compound Instability: The compound may be degrading over the course of the assay, leading to a changing signal.
-
Reagent Instability: One or more of the assay reagents may be unstable under the assay conditions.
-
Photobleaching: For fluorescence-based assays, prolonged exposure to the excitation light can cause the fluorophore to lose its signal.
Troubleshooting Steps:
-
Assess Compound and Reagent Stability:
-
Run a time-course experiment to monitor the stability of the compound and key reagents in the assay buffer.
-
Prepare fresh reagents for each experiment.
-
-
Minimize Photobleaching:
-
Reduce the exposure time to the excitation light.
-
Use a photostable fluorophore if possible.
-
Take readings at a single time point if kinetic measurements are not necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound?
A1: While specific data for the 7-methyl derivative is limited, the broader class of 2H-1,4-benzothiazin-3(4H)-ones has been shown to inhibit monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).[2][3] Therefore, these are likely targets for this compound as well.
Q2: How should I prepare my stock solution of this compound?
A2: It is recommended to dissolve the compound in a high-quality, anhydrous organic solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are potential sources of impurities in my this compound sample?
A3: The synthesis of 1,4-benzothiazine derivatives often involves the reaction of a substituted 2-aminothiophenol with a carbonyl compound.[1][4] Potential impurities can include unreacted starting materials, by-products from side reactions such as oxidative dimerization of the aminothiophenol, and residual solvents or catalysts.[1] It is crucial to purify the final compound, for example by column chromatography or recrystallization, and confirm its purity.
Q4: Can this compound interfere with my assay readout?
A4: Yes, like many heterocyclic compounds, benzothiazine derivatives have the potential to interfere with certain assay technologies. This can include light absorption or fluorescence in optical assays, or redox activity in assays that rely on redox-sensitive probes. It is advisable to run control experiments with the compound in the absence of the biological target to test for such interference.
Quantitative Data
The following tables summarize the inhibitory activities of some 2H-1,4-benzothiazin-3(4H)-one derivatives against MAO-A and MAO-B. While data for the specific 7-methyl derivative is not available in the cited literature, these values for structurally related compounds provide a useful reference.
Table 1: Monoamine Oxidase (MAO) Inhibition by 2H-1,4-Benzothiazin-3(4H)-one Derivatives [2]
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1b | 6-Chloro | >10 | 0.0027 |
| 1c | 7-Chloro | >10 | 0.0082 |
| 1d | 8-Chloro | 0.714 | 0.0096 |
| 1h | 6-Bromo | >10 | 0.0041 |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
This compound
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate (black plates for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound and positive controls in the assay buffer.
-
Dilute the MAO enzymes and substrate to their working concentrations in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the MAO enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE inhibitory activity using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Positive control inhibitor (e.g., donepezil or galantamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate (clear)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and the positive control in DMSO.
-
Prepare working solutions of AChE, ATCh, and DTNB in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the diluted test compound or control.
-
Add the AChE solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the reaction rates from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
optimizing reaction conditions for 7-methyl-2H-1,4-benzothiazin-3(4H)-one synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method involves the cyclocondensation of a substituted 2-aminobenzenethiol with an α-haloacetylating agent. For this compound, this typically means reacting 2-amino-5-methylbenzenethiol with chloroacetyl chloride or an ester like ethyl chloroacetate in the presence of a base.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are 2-amino-5-methylbenzenethiol and a suitable two-carbon electrophile, such as chloroacetic acid or its derivatives. The purity of the 2-aminobenzenethiol derivative is crucial, as it is prone to oxidation.[1][2]
Q3: Which reaction parameters most significantly impact the yield and purity?
A3: The choice of solvent, base, reaction temperature, and atmosphere are critical. 2-aminobenzenethiols are susceptible to oxidative dimerization, so conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent the formation of disulfide byproducts.[1][2]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[3] Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting materials and the formation of the product. The appearance of a new spot corresponding to the desired product and the disappearance of the starting material spots indicate reaction completion.
Q5: What is a standard procedure for product work-up and purification?
A5: After the reaction is complete, a typical work-up involves cooling the mixture, followed by precipitation of the crude product by pouring it into crushed ice or cold water.[3] The solid is then filtered, washed (often with an ethanol/water mixture), and dried.[3][4] Further purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3][4]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degradation of 2-amino-5-methylbenzenethiol | The thiol starting material is highly sensitive to air and can oxidize. Use a fresh bottle or purify stored material before use. Always handle and store it under an inert atmosphere. |
| Oxidative Dimerization of Thiol | This is a major side reaction forming a disulfide.[1][2] Degas all solvents prior to use and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| Incorrect Base or Stoichiometry | The base is crucial for deprotonating the thiol and scavenging the HCl byproduct. Ensure the base (e.g., K₂CO₃, NaHCO₃, Et₃N) is anhydrous and used in the correct molar ratio (typically 2-3 equivalents). |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction may be too slow. If too high, it can lead to degradation. Optimize the temperature based on the chosen solvent (e.g., reflux in acetone or ethanol, or 100-120 °C in DMF).[5] |
Problem: Multiple Side Products Observed on TLC
| Possible Cause | Recommended Solution |
| Disulfide Formation | As with low yield, this is often due to oxygen exposure. Running the reaction under strictly anaerobic conditions is the best solution.[1][2] |
| N-Acylation vs. S-Acylation Competition | Both the amino and thiol groups are nucleophilic. S-acylation followed by intramolecular cyclization is the desired pathway. The choice of base and reaction conditions can influence this; typically, the thiol is more nucleophilic under neutral or slightly basic conditions. |
| Use of Lachrymatory Reactants | Some protocols may use halo-organic substrates that are irritants and can lead to unwanted side reactions.[3] Consider alternative, less harsh acylating agents if possible. |
Problem: Difficulty with Product Isolation and Crystallization
| Possible Cause | Recommended Solution |
| Product is Oily or Non-crystalline | The crude product may contain impurities that inhibit crystallization. Purify the material using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain a pure solid. |
| High Solubility in Recrystallization Solvent | If the product is too soluble, recovery will be low. Try a different solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[4] Cool the solution slowly to promote the formation of larger crystals. |
| Precipitation as a Fine Powder | This can occur if the product crashes out of solution too quickly. Ensure the crude solid is fully dissolved in the minimum amount of hot solvent and allow it to cool to room temperature slowly before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Synthesis via Chloroacetyl Chloride
This protocol describes a general procedure for the synthesis of this compound from 2-amino-5-methylbenzenethiol and chloroacetyl chloride.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-5-methylbenzenethiol (10 mmol, 1.0 eq) and a non-nucleophilic base such as potassium carbonate (30 mmol, 3.0 eq) in anhydrous acetone or DMF (50 mL).[5]
-
Acylation: Cool the mixture in an ice bath (0 °C). Add a solution of chloroacetyl chloride (11 mmol, 1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for acetone) or 100 °C (for DMF).[5] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into 200 mL of ice-cold water to precipitate the crude product.[3]
-
Purification: Filter the resulting solid, wash thoroughly with water, and then a small amount of cold 50% ethanol.[3] Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Synthesis of Benzothiazine Derivatives
The following table summarizes typical conditions reported for analogous syntheses, which can be used as a starting point for optimization.
| Solvent | Base | Temperature | Typical Reaction Time | Typical Yield Range | Reference |
| Acetone | K₂CO₃ | Reflux | 4-8 h | 80-95% | [6] |
| Ethanol | NaHCO₃ | Reflux | 6-12 h | 70-85% | [3] |
| Toluene | NaOH | Reflux | 5-10 h | 65-80% | [4] |
| DMF | K₂CO₃ | 120 °C | 2-4 h | 75-90% | [5] |
| DMSO | None | 110 °C | 3-6 h | 70-85% | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree for addressing low product yield.
References
Technical Support Center: Synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Oxidative Dimerization of Starting Material: 2-amino-5-methylthiophenol is prone to air oxidation, forming the disulfide dimer, bis(2-amino-5-methylphenyl) disulfide.[1][2] This dimer is less reactive or may react through a different pathway. 2. Inactive Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by atmospheric moisture to chloroacetic acid, rendering it ineffective for the acylation step. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 4. Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminothiophenol. Use freshly prepared or purified 2-amino-5-methylthiophenol. 2. Use Fresh Reagent: Use a fresh, unopened bottle of chloroacetyl chloride or distill it immediately before use. Handle it under anhydrous conditions. 3. Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the aminothiophenol. 4. Temperature Control: Maintain the reaction temperature as specified in the protocol, typically starting at a low temperature (0-5 °C) during the addition of chloroacetyl chloride and then allowing it to warm to room temperature. |
| Presence of a Major, Less Polar Side Product | Formation of Disulfide Dimer: The most common major side product is the bis(2-amino-5-methylphenyl) disulfide. This compound is significantly less polar than the desired product. | Purification: The disulfide can usually be separated from the desired product by column chromatography on silica gel, using a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate). Recrystallization may also be effective in some cases. |
| Multiple Unidentified Spots on TLC | 1. Over-acylation: Reaction of the amide nitrogen of the product with another molecule of chloroacetyl chloride. 2. Reaction with Solvent: If using a reactive solvent, it may participate in side reactions. 3. Decomposition: The product or starting materials may be unstable under the reaction or workup conditions. | 1. Control Stoichiometry and Temperature: Avoid a large excess of chloroacetyl chloride and maintain a low temperature during its addition. 2. Use Inert Solvents: Employ inert solvents such as dichloromethane, chloroform, or toluene. 3. Mild Workup: Use a mild aqueous workup and avoid unnecessarily high temperatures during solvent evaporation. |
| Product is Difficult to Purify/Oily Product | 1. Residual Starting Materials or Reagents. 2. Presence of Multiple Side Products. | 1. Aqueous Wash: During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted chloroacetyl chloride and chloroacetic acid. Follow with a water wash. 2. Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for purification. A gradient elution may be necessary to separate closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction to control during the synthesis of this compound?
A1: The most critical side reaction is the oxidative dimerization of the starting material, 2-amino-5-methylthiophenol, to form bis(2-amino-5-methylphenyl) disulfide.[1][2] This can significantly reduce the yield of the desired product. To minimize this, it is essential to perform the reaction under an inert atmosphere and use high-quality, fresh starting materials.
Q2: My reaction mixture turned dark. Is this normal?
A2: While some color change is expected, a very dark or black reaction mixture could indicate significant decomposition or the formation of polymeric side products. This can be caused by excessive heat, the presence of impurities, or prolonged reaction times. It is advisable to monitor the reaction by TLC and stop it once the starting material is consumed.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with a standard if available.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of all expected protons and their integrations.
-
¹³C NMR: To confirm the presence of all expected carbon atoms.
-
IR Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Q4: Can I use a different base for the reaction?
A4: While some protocols for similar syntheses may use a mild base to scavenge the HCl generated, it is often not necessary if the reaction is performed correctly. The amino group of the starting material can act as the initial base. If a base is used, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is preferred. Inorganic bases should be used with caution as they can promote hydrolysis of chloroacetyl chloride.
Q5: What is the best way to remove the disulfide impurity?
A5: Column chromatography on silica gel is generally the most effective method for removing the disulfide impurity. The disulfide is significantly less polar than the desired benzothiazinone product. A solvent system such as a gradient of ethyl acetate in hexane will typically allow for good separation.
Experimental Protocol
This is a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.
Materials:
-
2-amino-5-methylthiophenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methylthiophenol (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Competing main reaction and primary side reaction.
Caption: A general experimental and troubleshooting workflow.
References
Technical Support Center: Analytical Method Validation for 7-Methyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 7-methyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical technique for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust technique for the analysis of benzothiazinone derivatives.[1][2][3][4] For enhanced selectivity and identification of impurities or degradants, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.
Q2: How should I select an appropriate HPLC column for my analysis?
A2: A reverse-phase C18 column is a common and effective choice for the separation of benzothiazinone compounds.[5] The selection of particle size (e.g., 3 µm for faster UPLC applications) and column dimensions will depend on the specific requirements of your analysis, such as speed and resolution.
Q3: What are the typical forced degradation conditions I should apply to test the stability-indicating properties of my method?
A3: To ensure your analytical method is stability-indicating, forced degradation studies are crucial.[6][7][8] The following conditions are recommended:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 30 minutes.[7]
-
Base Hydrolysis: 0.1N NaOH at 60°C for 30 minutes.[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to seven days.[7]
-
Thermal Degradation: Dry heat at a temperature 10°C above the accelerated stability testing temperature.[8]
-
Photolytic Degradation: Exposure to light according to ICH Q1B guidelines.[6]
Q4: What are the key parameters to evaluate during analytical method validation?
A4: According to international guidelines, the following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[9][10]
-
Accuracy: The closeness of test results to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Peak Shape Issues
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with residual silanols on the column. | - Reduce the mobile phase pH.[11] - Use a column with end-capping. - Ensure the sample is fully dissolved in the mobile phase. |
| Peak Fronting | Column overload. | - Decrease the injection volume or sample concentration.[12] |
| Split Peaks | - Column contamination or void formation.[11][13] - Incompletely filled sample loop.[14][15] - Sample solvent incompatible with the mobile phase.[14][15] | - Flush the column or replace it if necessary.[11] - Ensure proper injection technique. - Dissolve the sample in the mobile phase whenever possible.[14][15] |
Retention Time Variability
| Problem | Possible Causes | Recommended Solutions |
| Retention Time Drift | - Inconsistent mobile phase composition.[12] - Poor column temperature control.[12] - Column not properly equilibrated.[12] | - Prepare fresh mobile phase and ensure proper mixing.[12] - Use a column oven for stable temperature.[12] - Increase the column equilibration time.[12] |
| Erratic Retention Times | - Leaks in the pumping system.[14] - Air bubbles in the pump.[14] | - Check for loose fittings and salt buildup.[14] - Degas the mobile phase and purge the pump.[12] |
Baseline Problems
| Problem | Possible Causes | Recommended Solutions |
| Noisy Baseline | - Contaminated mobile phase or detector cell.[12][15] - Air bubbles in the system.[12] | - Use HPLC-grade solvents and flush the system.[14] - Degas the mobile phase and purge the system.[12] |
| Drifting Baseline | - Column temperature fluctuations.[12] - Mobile phase composition changing during a gradient.[15] | - Use a column oven.[12] - Ensure proper solvent mixing and equilibration. |
Experimental Protocols
Example HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid for better peak shape and MS compatibility).[4]
-
Gradient: 30% to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-330 nm for similar structures).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Decision tree for HPLC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsbr.org [jpsbr.org]
- 4. Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Enantiomerization and hydrolysis of (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide by stopped-flow multidimensional high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ijnrd.org [ijnrd.org]
- 14. wjpsonline.com [wjpsonline.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
minimizing degradation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one during experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the stability of this compound.
Question: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer:
The degradation of this compound in solution can be attributed to several factors. Benzothiazinone derivatives are known to be unstable in solution, particularly under acidic or basic conditions. The primary degradation pathways to consider are oxidation, hydrolysis, and photodegradation.
-
Oxidation: The thiazine ring in the benzothiazinone structure is susceptible to oxidation. A common issue with related compounds is oxidative dimerization.[1] This can be exacerbated by the presence of oxygen and metal ions in the solvent.
-
Hydrolysis: The lactam (amide) bond within the thiazine ring can be susceptible to hydrolysis, especially under acidic or basic pH conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of benzothiazole and benzothiazinone derivatives.
To troubleshoot this issue, it is recommended to prepare fresh solutions for each experiment and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.
Question: My experimental results are inconsistent when working with this compound. Could this be related to compound instability?
Answer:
Yes, inconsistent experimental results are a common consequence of compound degradation. If the potency or concentration of your compound varies between experiments, it is crucial to assess its stability under your specific experimental conditions. Factors such as buffer composition, pH, temperature, and exposure to light can all influence the rate of degradation.
To improve consistency, consider the following:
-
pH Control: Maintain a neutral pH for your experimental buffers, as benzothiazinones can be unstable in acidic or basic conditions.
-
Temperature Management: Perform experiments at the lowest practical temperature to slow down potential degradation reactions.
-
Light Protection: Conduct experiments in amber-colored vials or under reduced light conditions to minimize photodegradation.
-
Use of Antioxidants: For experiments where oxidation is a concern, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but should be validated for non-interference with the assay.
-
Solvent Choice: Use high-purity, degassed solvents to prepare your solutions.
A logical workflow for investigating and mitigating degradation is presented below.
References
Technical Support Center: Addressing Off-Target Effects of 7-methyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 7-methyl-2H-1,4-benzothiazin-3(4H)-one and related compounds during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assays with this compound that doesn't align with its presumed target. What could be the cause?
A1: Unexpected cellular phenotypes are often indicative of off-target effects, where a compound interacts with proteins other than the intended target. It is also possible that the specific genetic context of your cell line influences the response. To investigate this, it is crucial to perform target engagement studies and broader selectivity profiling to identify potential off-target interactions.[1]
Q2: How can we begin to identify the potential off-target proteins of this compound?
A2: Several unbiased, proteome-wide methods can be employed to identify off-target interactions without prior knowledge of the potential targets. Key techniques include:
-
Chemical Proteomics: This approach uses a modified version of your compound to "fish" for interacting proteins in a cell lysate or living cells.[2][3]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods assess the thermal stability of proteins across the proteome. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.[4][5]
Q3: We suspect this compound might be acting as a kinase inhibitor. How can we screen for off-target kinase activity?
A3: To assess off-target kinase activity, you can utilize various kinase assay platforms. A common starting point is a broad-panel kinase screen to test your compound against a large number of purified kinases.[1] Several assay formats are available, including:
-
Radiometric Assays: These are considered a gold standard and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6]
-
Fluorescence-Based Assays: These use fluorescently labeled substrates or reagents to monitor kinase activity and are suitable for high-throughput screening.[7]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[7][8]
Q4: What is the significance of determining the IC50 value, and why might it vary between experiments?
A4: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme (e.g., a kinase) by 50%. It is a measure of the inhibitor's potency. Significant variability in IC50 values between experiments can be a common issue and may stem from factors such as reagent purity (enzyme, substrate, ATP), assay conditions (incubation time, temperature, pH), and the concentration of dimethyl sulfoxide (DMSO) used as a solvent.[7]
Q5: How can we confirm that the observed off-target effect is due to a direct interaction with a protein in a cellular context?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in living cells.[4][9][10] By treating intact cells with your compound and then heating them, you can measure changes in the thermal stability of a suspected off-target protein. An increase in stability upon compound binding is strong evidence of a direct interaction within the physiological environment of the cell.
Troubleshooting Guide
This guide addresses specific issues that may arise during the investigation of off-target effects for this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in kinase assay results (e.g., inconsistent IC50 values) | Reagent Instability: Kinase preparations can lose activity over time or with freeze-thaw cycles. Substrates may degrade. | Qualify each new batch of kinase and substrate. Aliquot reagents to minimize freeze-thaw cycles. Use fresh ATP solutions for each experiment. |
| ATP Concentration: Since many inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value. | Use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability across experiments. | |
| Compound Interference: The compound may fluoresce or absorb light at the assay wavelength, leading to false-positive or false-negative results.[7] | Run a control experiment with the compound in the absence of the enzyme to check for assay interference. If interference is observed, consider using an alternative assay format with a different detection method (e.g., radiometric vs. fluorescence). | |
| No off-targets identified in a chemical proteomics screen | Probe Inactivity: The chemical modification of the compound to create a probe may have disrupted its binding activity. | Synthesize multiple probe variants with the chemical linker at different positions. Validate that the probe retains the biological activity of the parent compound. |
| Low Abundance of Off-Target: The off-target protein may be expressed at very low levels in the chosen cell line. | Select cell lines where potential off-targets are known to be highly expressed.[11] Consider using tissue lysates if the target is tissue-specific. | |
| Inconsistent results in Cellular Thermal Shift Assay (CETSA) | Suboptimal Heating Temperature: The chosen temperature for the isothermal dose-response experiment may not be on the steep slope of the protein's melting curve. | First, perform a melt curve experiment to determine the optimal temperature for detecting a thermal shift for the protein of interest.[9] |
| Cell Lysis Inefficiency: Incomplete cell lysis can lead to variability in the amount of soluble protein recovered. | Optimize the lysis buffer and procedure (e.g., sonication, freeze-thaw cycles) for your specific cell type to ensure complete and reproducible lysis. | |
| Observed cellular phenotype does not correlate with identified in vitro off-targets | Metabolism of the Compound: The active compound in the cell may be a metabolite of this compound. | Use LC-MS/MS to analyze the compound's structure after incubation with cells or liver microsomes to identify potential metabolites. Test identified metabolites in your assays. |
| Complex Signaling Pathways: The phenotype may be a result of downstream effects on a signaling pathway rather than direct inhibition of a single protein. | Map the identified off-targets onto known signaling pathways to hypothesize how they might contribute to the observed phenotype.[3] Use pathway analysis tools and follow up with targeted experiments (e.g., western blotting for downstream signaling molecules). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of this compound with a target protein in intact cells.
1. Cell Culture and Treatment:
-
Culture your chosen cell line to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.[1]
2. Cell Harvesting and Heating:
-
Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a specific temperature (determined from a prior melt curve experiment) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard method like the BCA assay.[1]
4. Protein Detection and Analysis:
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting.[1]
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein.
-
Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[1]
-
Quantify the band intensities and plot the normalized amount of soluble protein against the concentration of this compound to generate a dose-response curve and determine the EC50 for target engagement.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on a specific kinase using a luminescence-based assay like Kinase-Glo®.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (typically provided with the kinase or assay kit).
-
Kinase Solution: Dilute the purified kinase to a 2X working concentration in the kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the specific kinase substrate and ATP in the kinase buffer. The final ATP concentration should ideally be at its Km value for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO. Then, create a 4X final concentration by diluting the DMSO stock in the kinase buffer.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the wells of a white, opaque 384-well plate. Include wells for a positive control (DMSO vehicle, 100% activity) and a negative control (no enzyme or a known potent inhibitor, 0% activity).
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (add 10 µL of kinase buffer to these).
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other measurements.
-
Normalize the data with the positive control representing 100% kinase activity and a fully inhibited control as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine oxidase (MAO) inhibitory activity of 7-methyl-2H-1,4-benzothiazin-3(4H)-one with a selection of established MAO inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuroscience and drug discovery.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease.[1] MAO inhibitors are broadly classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound and other MAO inhibitors is presented below. The data are summarized as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference(s) |
| This compound | >10 | 0.0041 | Selective for MAO-B | [2] |
| Clorgyline | 0.0012 | 1.9 | Selective for MAO-A | [3] |
| Selegiline (L-Deprenyl) | ~7.0 (deprenyl) | 0.01125 | Selective for MAO-B | [4][5] |
| Moclobemide | 10 | >1000 | Selective for MAO-A | [6] |
| Rasagiline | 0.412 | 0.00443 | Selective for MAO-B | [7] |
| Phenelzine | 0.047 | 0.015 | Non-selective | [8] |
| Tranylcypromine | 2.3 | 0.95 | Non-selective |
Note: IC50 values can vary between studies due to different experimental conditions.
The data clearly indicates that This compound is a highly potent and selective inhibitor of MAO-B . Its potency against MAO-B is comparable to that of the established MAO-B inhibitor, rasagiline.
Experimental Protocols
The following is a generalized protocol for an in vitro monoamine oxidase inhibition assay, based on commonly used fluorometric and luminometric methods.
In Vitro Fluorometric MAO Inhibition Assay
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Test compounds (e.g., this compound) and reference inhibitors
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, HRP, and Amplex® Red in assay buffer.
-
Inhibitor Incubation: Add the test compound or reference inhibitor at various concentrations to the wells of the microplate.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and Amplex® Red to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control with no inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
MAO-Glo™ Luminescent Assay
This commercially available assay provides a homogeneous, luminescent method for measuring MAO activity.
Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO into a substrate for luciferase. The amount of light produced is directly proportional to the MAO activity.[2]
Procedure (abbreviated):
-
Reaction Setup: Incubate the MAO enzyme with the luminogenic MAO substrate in the presence of various concentrations of the test inhibitor.
-
Detection: Add a Luciferin Detection Reagent which stops the MAO reaction and initiates a stable glow-type luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate IC50 values as described for the fluorometric assay.[10]
Visualizing Key Concepts
The following diagrams illustrate the monoamine oxidase signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. MAO-Glo™ Assay Protocol [promega.sg]
- 3. apexbt.com [apexbt.com]
- 4. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. MAO-Glo™ Assay Systems [worldwide.promega.com]
Comparative Analysis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives: A Guide to Mechanistic Validation
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific mechanism of action for 7-methyl-2H-1,4-benzothiazin-3(4H)-one is not extensively documented in publicly available literature, research on closely related analogs points towards three primary mechanisms of action: acetylcholinesterase (AChE) inhibition, calcium channel blockade, and ATP-sensitive potassium (K-ATP) channel opening. This guide provides a comparative overview of these potential mechanisms, supported by experimental data from published studies on relevant derivatives.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Comparative Inhibition Data
The following table summarizes the in vitro AChE inhibitory activity of several 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives compared to the standard drug, Donepezil.[1][2][3][4]
| Compound ID | Structure | IC₅₀ (µM) vs. AChE |
| Derivative 3i | 6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one | 0.027 |
| Derivative 3j | 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one | 0.025 |
| Donepezil | (Standard Drug) | 0.021 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (2H-1,4-benzothiazin-3(4H)-one derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
A solution of AChE is pre-incubated with various concentrations of the test compound for a defined period.
-
The substrate, acetylthiocholine, is added to the mixture.
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (a yellow-colored anion).
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for determining AChE inhibitory activity.
Calcium Channel Blockade
The 1,4-benzothiazine core is structurally related to benzothiazepines, a known class of calcium channel blockers. While direct evidence for this compound is limited, some derivatives have been reported to exhibit calcium antagonist activity.[5][6]
Comparative Activity Data
Quantitative data for specific 2H-1,4-benzothiazin-3(4H)-one derivatives as calcium channel blockers is sparse in the reviewed literature. However, a study on related 1,5-benzothiazepine derivatives showed potent activity.
| Compound Class | Example Derivative | Activity | IC₅₀ (µM) |
| 1,5-Benzothiazepine | 2-nitro derivative | Calcium channel blockade in rabbit aorta | 0.3[7] |
| Diltiazem | (Standard Drug) | Calcium channel blocker | ~0.1-1 |
Experimental Protocol: In Vitro Vasodilation Assay
Objective: To assess the calcium channel blocking activity of a compound by measuring its ability to relax pre-contracted vascular smooth muscle.
Materials:
-
Isolated aortic rings (e.g., from rabbit or rat)
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)
-
High potassium (e.g., 60 mM KCl) solution to induce contraction
-
Test compounds
-
Standard calcium channel blocker (e.g., Diltiazem)
Procedure:
-
Aortic rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The rings are allowed to equilibrate under a resting tension.
-
Contraction is induced by replacing the normal physiological solution with a high-potassium solution, which depolarizes the cell membranes and opens voltage-gated L-type calcium channels.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound or a standard calcium channel blocker are added to the bath.
-
The relaxation of the aortic ring is measured as a percentage of the pre-contraction induced by high potassium.
-
Concentration-response curves are plotted to determine the EC₅₀ (half-maximal effective concentration) for vasorelaxation.
Workflow for assessing calcium channel blocking activity.
ATP-Sensitive Potassium (K-ATP) Channel Opening
Several 1,4-benzothiazine derivatives have been identified as potent openers of ATP-sensitive potassium channels, leading to vasorelaxation. This mechanism is distinct from calcium channel blockade but results in a similar physiological outcome.
Comparative Potency Data
A series of 1,4-benzothiazine derivatives have demonstrated significantly higher vasorelaxant potency than the reference K-ATP channel opener, levcromakalim.[8]
| Compound ID | Structure | Vasorelaxant Potency (vs. Levcromakalim) |
| Derivative 4c | 2,2-dimethyl-6-nitro-4-(1-oxo-2-cyclopenten-2-yl)-3,4-dihydro-2H-1,4-benzothiazine | >10,000x |
| Derivative 5c | 6-cyano-2,2-dimethyl-4-(1-oxo-2-cyclopenten-2-yl)-3,4-dihydro-2H-1,4-benzothiazine | >10,000x |
| Derivative 6c | 2,2-dimethyl-4-(1-oxo-2-cyclopenten-2-yl)-6-trifluoromethyl-3,4-dihydro-2H-1,4-benzothiazine | >10,000x |
| Levcromakalim | (Standard Drug) | 1x |
Experimental Protocol: K-ATP Channel Opening Vasodilation Assay
Objective: To evaluate the vasorelaxant effect of a compound mediated by the opening of K-ATP channels.
Materials:
-
Isolated aortic rings (e.g., from rat)
-
Organ bath setup with physiological salt solution
-
Agent to induce submaximal contraction (e.g., phenylephrine or KCl)
-
Test compounds
-
Standard K-ATP channel opener (e.g., Levcromakalim)
-
Selective K-ATP channel blocker (e.g., Glibenclamide)
Procedure:
-
Aortic rings are prepared and mounted as described in the calcium channel blocker assay.
-
A submaximal, stable contraction is induced using an appropriate agonist.
-
Cumulative concentrations of the test compound or a standard K-ATP channel opener are added to elicit relaxation.
-
To confirm the involvement of K-ATP channels, the experiment is repeated in the presence of a selective K-ATP channel blocker like glibenclamide. A rightward shift in the concentration-response curve for the test compound in the presence of the blocker indicates a competitive antagonism at the K-ATP channel.
-
Concentration-response curves are generated to calculate EC₅₀ values.
Workflow for validating K-ATP channel opening activity.
Conclusion
The available scientific literature strongly suggests that the 2H-1,4-benzothiazin-3(4H)-one scaffold is a versatile template for developing compounds that modulate key biological targets. While direct experimental data for this compound is needed for definitive mechanistic validation, the evidence from its analogs provides a solid foundation for further investigation into its potential as an acetylcholinesterase inhibitor, a calcium channel blocker, or a K-ATP channel opener. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret studies aimed at elucidating the precise mechanism of action of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors | AVESİS [avesis.anadolu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of new 1,4-benzothiazine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly potent 1,4-benzothiazine derivatives as K(ATP)-channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 7-Methyl-2H-1,4-Benzothiazin-3(4H)-one Derivatives: A Comparative Guide to Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2H-1,4-benzothiazin-3(4H)-one derivatives, with a focus on the 7-methyl substituted analog, as inhibitors of monoamine oxidase (MAO). The information presented is based on available experimental data to facilitate further research and drug development in this area.
Comparative Analysis of MAO Inhibition
Recent studies have explored the potential of 2H-1,4-benzothiazin-3(4H)-one derivatives as inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are significant targets in the treatment of neurological disorders like Parkinson's disease and depression.[1] A series of these compounds were synthesized and evaluated for their in vitro inhibitory activity against human MAO-A and MAO-B.[1]
The core structure, 2H-1,4-benzothiazin-3(4H)-one, shows a preference for inhibiting MAO-B over MAO-A. The position and nature of substituents on the benzene ring have a marked influence on the inhibitory potency and selectivity.
Data Summary
The following table summarizes the in vitro inhibition data (IC50 values) for a series of 2H-1,4-benzothiazin-3(4H)-one derivatives against human MAO-A and MAO-B.[1]
| Compound | Substitution (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1a | H | > 10 | 0.012 ± 0.001 |
| 1b | 5-Cl | > 10 | 0.0027 ± 0.0002 |
| 1c | 6-Cl | 1.8 ± 0.1 | 0.0082 ± 0.0006 |
| 1d | 7-Cl | 0.714 ± 0.050 | 0.0096 ± 0.0007 |
| 1e | 8-Cl | > 10 | 0.015 ± 0.001 |
| 1f | 6-F | 4.6 ± 0.3 | 0.011 ± 0.001 |
| 1g | 6-CH3 | > 10 | 0.025 ± 0.002 |
| 1h | 7-CH3 | > 10 | 0.0041 ± 0.0003 |
| 1i | 7-OCH3 | > 10 | 0.018 ± 0.001 |
Data extracted from a study on the inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones.[1]
Structure-Activity Relationship (SAR) Insights
Based on the data presented, the following SAR can be inferred for the inhibition of MAO by 2H-1,4-benzothiazin-3(4H)-one derivatives:
-
MAO-B Selectivity: All tested compounds show significantly higher potency for MAO-B inhibition compared to MAO-A.[1]
-
Influence of Substituent Position on MAO-B Inhibition:
-
Substitution at the 5, 6, 7, and 8 positions with a chloro group resulted in potent MAO-B inhibitors. The 5-chloro derivative (1b ) was the most potent MAO-B inhibitor in the series.[1]
-
The 7-methyl derivative (1h ) exhibited very high potency against MAO-B, with an IC50 value of 0.0041 µM, making it one of the most potent compounds in the series.[1] This suggests that a small, electron-donating group at the 7-position is favorable for MAO-B inhibition.
-
The unsubstituted parent compound (1a ) was also a potent MAO-B inhibitor, indicating the inherent affinity of the benzothiazinone scaffold for this enzyme.[1]
-
-
Influence of Substituent Nature on MAO-B Inhibition:
-
At position 7, a methyl group (1h , IC50 = 0.0041 µM) resulted in slightly higher potency than a chloro group (1d , IC50 = 0.0096 µM) and a methoxy group (1i , IC50 = 0.018 µM).[1]
-
-
MAO-A Inhibition:
-
Most derivatives showed weak or no inhibition of MAO-A (IC50 > 10 µM).[1]
-
The 7-chloro derivative (1d ) was the most potent MAO-A inhibitor in the series, suggesting that an electron-withdrawing group at this position might be important for MAO-A affinity.[1] The 6-chloro (1c ) and 6-fluoro (1f ) derivatives also showed some activity against MAO-A.[1]
-
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the 2H-1,4-benzothiazin-3(4H)-one derivatives against human MAO-A and MAO-B can be determined using a fluorometric method.[2][3]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[2]
-
Substrate (e.g., p-Tyramine for both MAO-A and MAO-B)[2]
-
Fluorogenic Probe (e.g., Amplex® Red)[2]
-
Horseradish Peroxidase (HRP)[2]
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[2]
-
96-well black microplates
Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction:
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor.[3]
-
Add the MAO enzyme (A or B) to the wells containing the test compounds and controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).[3]
-
Initiate the reaction by adding a mixture of the substrate (e.g., p-tyramine) and the fluorescent probe (e.g., Amplex Red) with HRP to all wells.[2][3]
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time or as an endpoint reading.[3]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
In Vitro Showdown: 7-Methyl-2H-1,4-Benzothiazin-3(4H)-one and its Analogs Battle for Monoamine Oxidase Inhibition
For Immediate Release
Potchefstroom, South Africa – A recent comparative study has shed light on the in vitro activity of 7-methyl-2H-1,4-benzothiazin-3(4H)-one and a series of its structural analogs, revealing their potential as inhibitors of monoamine oxidase (MAO), a key enzyme implicated in neurological disorders such as Parkinson's disease and depression. The research provides valuable quantitative data and a clear structure-activity relationship, offering a roadmap for the development of more potent and selective therapeutic agents.
The investigation focused on a series of nine synthesized 2H-1,4-benzothiazin-3(4H)-one derivatives, evaluating their inhibitory potency against two isoforms of monoamine oxidase, MAO-A and MAO-B. The results demonstrate that these benzothiazinones are generally more effective inhibitors of MAO-B, with several compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range.
Comparative Analysis of MAO Inhibition
The in vitro inhibitory activities of the 2H-1,4-benzothiazin-3(4H)-one analogs against human MAO-A and MAO-B are summarized below. The data clearly indicates a preference for MAO-B inhibition among the tested compounds.
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1a | Unsubstituted | > 10 | 0.0158 |
| 1b | 5-Methyl | > 10 | 0.0027 |
| 1c | 6-Methyl | 1.12 | 0.0082 |
| 1d | 7-Methyl | 0.714 | 0.0096 |
| 1e | 8-Methyl | > 10 | 0.0123 |
| 1f | 7-Fluoro | 1.35 | 0.0105 |
| 1g | 7-Chloro | 1.29 | 0.0145 |
| 1h | 7-Bromo | 0.985 | 0.0041 |
| 1i | 7-Hydroxy | > 10 | 0.0234 |
Data sourced from a 2022 study on the inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones.[1]
Among the evaluated compounds, the 5-methyl analog (1b ) emerged as the most potent MAO-B inhibitor with an impressive IC50 value of 0.0027 µM. The target compound, this compound (1d ), also demonstrated significant and selective MAO-B inhibition with an IC50 of 0.0096 µM, while also being the most potent MAO-A inhibitor in the series with an IC50 of 0.714 µM.[1] This dual activity, albeit with a clear preference for MAO-B, suggests a potential for broader therapeutic applications.
Structure-Activity Relationship and Mechanistic Insights
The position of the methyl group on the benzothiazine ring system appears to play a crucial role in the inhibitory activity. Substitution at the 5-position yielded the highest potency for MAO-B, while the 7-position conferred the strongest MAO-A inhibition within this series. Halogen substitution at the 7-position also resulted in potent MAO-B inhibition.
The proposed mechanism of action involves the interaction of the benzothiazinone scaffold with the active site of the MAO enzymes. The following diagram illustrates a simplified workflow of the in vitro MAO inhibition assay used to determine the potency of these compounds.
Monoamine oxidases are critical enzymes in the metabolic pathways of neurotransmitters. Their inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which is the therapeutic basis for the treatment of various neurological conditions.
Experimental Protocols
The in vitro inhibitory activity of the 2H-1,4-benzothiazin-3(4H)-one derivatives was determined using a fluorometric method.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (2H-1,4-benzothiazin-3(4H)-one analogs)
-
Clorgyline and Pargyline (reference inhibitors)
Procedure:
-
The test compounds were dissolved in DMSO to prepare stock solutions.
-
A solution of the respective MAO enzyme (MAO-A or MAO-B) in phosphate buffer was pre-incubated with various concentrations of the test compounds for a specified period at 37°C.
-
The enzymatic reaction was initiated by the addition of the substrate, kynuramine.
-
The reaction mixture was incubated for a further period at 37°C.
-
The reaction was terminated by the addition of a stop solution.
-
The fluorescence of the product, 4-hydroxyquinoline, was measured using a fluorescence plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
The concentration of the test compound that caused 50% inhibition of the enzyme activity (IC50) was calculated by non-linear regression analysis of the concentration-response curves.
This detailed comparison provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the potential of the 2H-1,4-benzothiazin-3(4H)-one scaffold for the development of novel MAO inhibitors. The presented data and protocols offer a solid foundation for further optimization and development of these promising compounds.
References
Comparative Analysis of the Biological Activity of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of 7-methyl-2H-1,4-benzothiazin-3(4H)-one and its structural analogs. The following sections detail the comparative performance of these compounds in various biological assays, supported by experimental data and detailed protocols.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one Analogs [1]
| Compound/Analog | Staphylococcus aureus | Gram-Positive Bacteria (Range) | Fungi (Range) |
| 7-Fluoro-2H-1,4-benzothiazin-3(4H)-one Analogues | - | 2 - 8 | 2 - 8 |
| Reference Antibiotics (Typical) | |||
| Ciprofloxacin | 0.25 - 1 | - | - |
| Fluconazole | - | - | 0.25 - 8 |
Note: Data for 7-fluoro analogs is presented as a range of reported MIC values. Specific values for individual analogs within the series may vary. Dashes indicate data not provided or not applicable.
Anticancer Activity
The broader class of benzothiazine and benzothiazole derivatives has been extensively investigated for anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways.[2][3] While specific IC50 values for this compound are not available, data from other substituted benzothiazole derivatives highlight the potential of this scaffold in cancer therapy.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Derivatives
| Compound/Analog | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HT29 (Colon) | Reference Drug (IC50 in µM) |
| Indole-based Hydrazine Carboxamide Benzothiazole [4] | 30.67 | - | 1.53 | 0.015 | Etoposide: Varies |
| Pyrrolidine-based Imidazo Benzothiazole [4] | - | - | - | - | Doxorubicin: Varies |
| Substituted Bromopyridine Acetamide Benzothiazole [4] | - | - | 0.044 | - | - |
Note: Dashes indicate data not provided in the cited sources.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain derivatives of 2H-benzo[b][2][5]thiazin-3(4H)-one have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[6] This suggests a potential therapeutic application for this class of compounds in neurodegenerative disorders.
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC50 in µM) [6]
| Compound/Analog | AChE IC50 (µM) | Reference Drug (Donepezil) IC50 (µM) |
| Thiadiazole hybrid of 2H-benzo[b][2][5]thiazin-3(4H)-one (Compound 3j) | 0.025 | 0.021 |
| Thiadiazole hybrid of 2H-benzo[b][2][5]thiazin-3(4H)-one (Compound 3i) | 0.027 | 0.021 |
Experimental Protocols
A. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
C. Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring the activity of cholinesterases.[5][13][14][15][16]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme Reaction: In a 96-well plate, the enzyme (AChE), buffer, DTNB, and the test inhibitor at various concentrations are pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI).
-
Kinetic Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader. This absorbance change is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when the product of the enzymatic reaction, thiocholine, reacts with DTNB.
-
Calculation of Inhibition: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition and subsequently the IC50 value.
Signaling Pathways in Cancer
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3]
References
- 1. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. routledge.com [routledge.com]
- 9. One moment, please... [jchr.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. protocols.io [protocols.io]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Comparative Cytotoxicity of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of benzothiazine derivatives. Due to a lack of publicly available, direct comparative studies on the cytotoxicity of 7-methyl-2H-1,4-benzothiazin-3(4H)-one and its specific derivatives, this report summarizes the cytotoxic activity of structurally related benzothiazine and benzothiazole compounds to provide a relevant context for future research.
Comparative Cytotoxicity Data
While specific data for a series of this compound derivatives is not available in the reviewed literature, numerous studies have investigated the anticancer potential of various benzothiazine and benzothiazole analogs. The following table summarizes the 50% inhibitory concentration (IC50) values of selected derivatives against various cancer cell lines, offering a comparative overview of their cytotoxic efficacy.
| Compound ID/Name | Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d | Benzothiazole | C6 (Rat brain glioma) | 30 | [1] |
| Compound 4e | Benzothiazole | A549 (Human lung adenocarcinoma) | 30 | [1] |
| C6 (Rat brain glioma) | 30 | [1] | ||
| Compound 4h | Benzothiazole | C6 (Rat brain glioma) | 30 | [1] |
| Compound 12 | Benzothiazole | HT29 (Human colorectal adenocarcinoma) | 0.015 | [2] |
| H460 (Human lung cancer) | 0.28 | [2] | ||
| A549 (Human lung adenocarcinoma) | 1.53 | [2] | ||
| MDA-MB-231 (Human breast cancer) | 0.68 | [2] | ||
| Compound 21 | Benzothiazole | MCF-7 (Human breast adenocarcinoma) | 24.15 | [2] |
| HeLa (Human cervical cancer) | 46.46 | [2] | ||
| Compound 22 | Benzothiazole | MCF-7 (Human breast adenocarcinoma) | 26.43 | [2] |
| HeLa (Human cervical cancer) | 45.29 | [2] | ||
| Compound 23 | Benzothiazole | MCF-7 (Human breast adenocarcinoma) | 18.10 | [2] |
| HeLa (Human cervical cancer) | 38.85 | [2] | ||
| Compound 66 | Benzothiazole | HT-29 (Human colorectal adenocarcinoma) | 3.72 ± 0.3 | [2] |
| A549 (Human lung adenocarcinoma) | 4.074 ± 0.3 | [2] | ||
| MCF-7 (Human breast adenocarcinoma) | 7.91 ± 0.4 | [2] | ||
| Compound 67 | Benzothiazole | HT-29 (Human colorectal adenocarcinoma) | 3.47 ± 0.2 | [2] |
| A549 (Human lung adenocarcinoma) | 3.89 ± 0.3 | [2] | ||
| MCF-7 (Human breast adenocarcinoma) | 5.08 ± 0.3 | [2] | ||
| Compound 3i | 2H-Benzo[b][1][3]thiazin-3(4H)-one | NIH/3T3 (Mouse embryonic fibroblast) | 98.29 ± 3.98 | [4] |
| Compound 3j | 2H-Benzo[b][1][3]thiazin-3(4H)-one | NIH/3T3 (Mouse embryonic fibroblast) | 159.68 ± 5.53 | [4] |
| Benzothiazinone 5Bd | Benzothiazin-4-one | MCR-5 (Human fetal lung fibroblast) | >100 | [5][6] |
Experimental Protocols
A frequently employed method to assess the cytotoxicity of chemical compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Test compounds (benzothiazine derivatives)
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of SDS in HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of cytotoxic compounds.
Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.
Caption: Caspase-Dependent Apoptosis Signaling Pathway.
References
- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one's therapeutic potential
A note on the selected compound: Extensive literature searches for in vivo validation data specifically for 7-methyl-2H-1,4-benzothiazin-3(4H)-one did not yield specific results. Therefore, this guide will focus on two well-characterized and clinically relevant benzothiazinones, PBTZ169 (Macozinone) and BTZ043 , as representative examples of this promising class of therapeutics. The data presented here can serve as a benchmark for the potential in vivo validation of novel benzothiazinone derivatives such as this compound.
The primary therapeutic application for the benzothiazinones discussed is the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This guide compares the in vivo performance of the next-generation compound PBTZ169 against its predecessor, BTZ043, and standard anti-tubercular agents where data is available.
Data Presentation: In Vitro and In Vivo Efficacy
The following table summarizes the key quantitative data for PBTZ169 and BTZ043, providing a comparative overview of their anti-mycobacterial activity.
| Compound | Target Organism | In Vitro Potency (MIC) | In Vivo Model | Dosing Regimen | Efficacy | Reference |
| PBTZ169 | M. tuberculosis | 0.0001 µg/mL | BALB/c mice (aerosol infection) | 50 mg/kg, oral, once daily | Significant reduction in lung and spleen CFU counts.[1] | [1] |
| N. brasiliensis | MIC₅₀: 0.0075 µg/mL, MIC₉₀: 0.03 µg/mL | BALB/c mice (footpad infection) | 100 mg/kg, oral, twice daily | Statistically significant therapeutic activity after 22 weeks.[3][4] | [3][4] | |
| M. abscessus | >32 µg/mL | BALB/c mice | Not specified | Bactericidal: 3.33 log₁₀ CFU reduction in lungs, 1.49 log₁₀ in spleen.[5] | [5] | |
| BTZ043 | M. tuberculosis | ~1-30 ng/mL (0.001-0.03 µg/mL) | C3HeB/FeJ mice (chronic infection) | 50-200 mg/kg, oral, once daily | Dose-dependent reduction in lung and spleen bacterial burdens after 2 months.[2][6][7] | [2][6][7] |
| N. brasiliensis | Not specified | BALB/c mice (footpad infection) | 100 mg/kg, oral, twice daily | No statistically significant activity compared to control.[3][4] | [3][4] | |
| Isoniazid (INH) | M. tuberculosis | Not specified | Guinea pig model | Not specified | Showed slightly better in vivo efficacy than BTZ043 in a 28-day regimen.[8] | [8] |
| Sulfamethoxazole/ Trimethoprim (SXT) | N. brasiliensis | Not specified | BALB/c mice (footpad infection) | 100 mg/kg (sulfamethoxazole), oral | Statistically significant therapeutic activity, comparable to PBTZ169.[3][4] | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in this guide, based on the available literature.
Murine Model of Chronic Tuberculosis
This model is widely used to assess the efficacy of anti-tubercular drug candidates.
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used strains. C3HeB/FeJ mice are noted for developing human-like caseous necrotic pulmonary lesions.[7][9]
-
Infection: Mice are infected via aerosol exposure with a low dose of a virulent Mycobacterium tuberculosis strain (e.g., H37Rv or Erdman) to establish a pulmonary infection.[1][10]
-
Treatment Initiation: Treatment is typically initiated 3-6 weeks post-infection, once a chronic infection is established.[1][4]
-
Drug Administration: The test compound (e.g., PBTZ169 or BTZ043) is administered orally via gavage at specified doses and frequencies. A control group receives the vehicle, and a positive control group may receive a standard anti-TB drug like isoniazid.[4][8]
-
Efficacy Assessment: After a defined treatment period (e.g., 4-8 weeks), mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar (e.g., Middlebrook 7H11).[1]
-
Data Analysis: The therapeutic efficacy is determined by comparing the colony-forming unit (CFU) counts in the organs of treated mice to those of the untreated control group. Results are often expressed as a log₁₀ reduction in CFU.[6]
Nocardia brasiliensis Footpad Infection Model
This model is used to evaluate therapeutics for mycetoma, a chronic subcutaneous infection.
-
Animal Model: Female BALB/c mice are typically used.[3]
-
Infection: A suspension of Nocardia brasiliensis is injected into the right hind footpad of the mice.[3]
-
Treatment Initiation: Treatment begins once signs of infection, such as inflammation and swelling, are established (e.g., 6 weeks post-infection).[3]
-
Drug Administration: Compounds are administered orally by gavage. For example, PBTZ169 and BTZ043 were given at 100 mg/kg twice daily. A positive control, such as SXT, is included.[3]
-
Efficacy Assessment: The primary endpoint is the extent of the lesion (e.g., swelling, abscess formation) over a prolonged treatment period (e.g., 22 weeks).[3]
-
Data Analysis: The therapeutic effect is determined by statistically comparing the lesion scores or other quantitative measures between the treated and control groups.[4]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Benzothiazinones act as "suicide inhibitors" of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7][8] This enzyme is essential for the biosynthesis of decaprenyl-phospho-arabinose, a precursor for the arabinan components of the mycobacterial cell wall.[8] Inhibition of DprE1 disrupts cell wall formation, leading to cell lysis and bacterial death.[8][11]
Caption: Mechanism of action of benzothiazinones targeting the DprE1 enzyme.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel therapeutic agent in a murine infection model.
Caption: General workflow for in vivo efficacy testing in a mouse TB model.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Frontiers | Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models [frontiersin.org]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one for Monoamine Oxidase Isoforms
A Comparative Guide for Researchers
This guide provides a detailed comparison of the inhibitory activity of 7-methyl-2H-1,4-benzothiazin-3(4H)-one against the two isoforms of monoamine oxidase, MAO-A and MAO-B. This analysis is supported by experimental data from scientific literature, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.
Executive Summary
This compound demonstrates a significant preference for inhibiting monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). This selectivity is evident from the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. The compound exhibits potent inhibition of MAO-B with an IC50 value in the nanomolar range, while its inhibitory activity against MAO-A is considerably weaker, with an IC50 value in the micromolar range. This pronounced selectivity for MAO-B suggests its potential as a lead compound for the development of therapeutic agents targeting neurodegenerative disorders such as Parkinson's disease, where selective MAO-B inhibition is a key therapeutic strategy.
Data Presentation
The inhibitory potency of this compound against human MAO-A and MAO-B is summarized in the table below. The data is extracted from a study by Petzer et al. (2022), which systematically evaluated a series of 2H-1,4-benzothiazin-3(4H)-one derivatives.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A IC50 / MAO-B IC50) |
| This compound | > 10 | 0.0082 | > 1219.5 |
Data sourced from Petzer, J. et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 74, 129038.[1]
Experimental Protocols
The determination of the MAO-A and MAO-B inhibitory activity of this compound was performed using an in vitro fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.
Principle of the Assay:
The enzymatic reaction of MAO is coupled to a secondary reaction where horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent substrate (e.g., Amplex® Red) into a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the MAO activity. The presence of an inhibitor reduces the rate of fluorescence generation.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
MAO substrate (e.g., p-tyramine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the assay buffer.
-
Reaction Mixture Preparation: A working solution containing the fluorogenic probe and HRP in the assay buffer is prepared.
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the test compound dilutions.
-
Include control wells: vehicle control (buffer and solvent), positive control (known inhibitor), and a blank (no enzyme).
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate with the test compound for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Immediately add the reaction mixture containing the fluorogenic probe and HRP.
-
-
Data Acquisition: The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a fluorescence microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for Amplex® Red).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the monoamine oxidase signaling pathway and the general workflow for determining the selectivity of an inhibitor.
References
A Head-to-Head Comparison of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one Analogues with Known Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of the core scaffold, 2H-1,4-benzothiazin-3(4H)-one, against established drugs for neurological disorders. While specific experimental data for the 7-methyl derivative is not publicly available, this guide leverages published data on structurally similar analogues to offer insights into its potential efficacy as a monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibitor.
Executive Summary
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have demonstrated potent inhibitory activity against both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), key enzyme targets in the treatment of Parkinson's and Alzheimer's disease, respectively. This suggests that 7-methyl-2H-1,4-benzothiazin-3(4H)-one may hold therapeutic potential in these areas. This guide presents a head-to-head comparison of the in vitro efficacy of these benzothiazinone analogues with standard-of-care drugs, accompanied by detailed experimental protocols and pathway diagrams to provide a comprehensive resource for researchers.
Comparison with Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B is a crucial enzyme in the degradation of dopamine, a neurotransmitter depleted in Parkinson's disease. Inhibition of MAO-B can help to alleviate the motor symptoms of the disease.
A study on a series of 2H-1,4-benzothiazin-3(4H)-one derivatives revealed their potent and selective inhibition of human MAO-B.[1] The following table compares the IC50 values of the most potent benzothiazinone analogues from this study with clinically approved MAO-B inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) against Human MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2H-1,4-benzothiazin-3(4H)-one Analogues | |||
| Analogue 1b | >10 | 0.0027 | >3703 |
| Analogue 1c | 1.15 | 0.0082 | 140 |
| Analogue 1d | 0.714 | 0.0096 | 74 |
| Analogue 1h | 0.038 | 0.0041 | 9.3 |
| Known MAO-B Inhibitors | |||
| Selegiline | 0.85 | 0.015 | 57 |
| Rasagiline | 4.2 | 0.012 | 350 |
| Safinamide | >100 | 0.098 | >1020 |
Data for benzothiazinone analogues sourced from[1]. Data for known inhibitors is representative and may vary between studies.
The data indicates that several 2H-1,4-benzothiazin-3(4H)-one analogues exhibit significantly higher potency for MAO-B inhibition than the established drug, safinamide, and are comparable to or more potent than selegiline and rasagiline in vitro.[1]
Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition
Caption: MAO-B inhibition prevents dopamine breakdown, increasing its availability.
Comparison with Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognition. AChE inhibitors are a primary treatment for the symptoms of Alzheimer's disease.
Research has shown that derivatives of 2H-benzo[b][1][2]thiazin-3(4H)-one can act as potent acetylcholinesterase inhibitors.[2] The table below compares the IC50 values of promising benzothiazinone derivatives with those of established Alzheimer's drugs.
Table 2: In Vitro Inhibitory Activity (IC50) against Acetylcholinesterase (AChE)
| Compound | AChE IC50 (µM) |
| 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives | |
| Derivative 3i | 0.027 |
| Derivative 3j | 0.025 |
| Known AChE Inhibitors | |
| Donepezil | 0.021 |
| Rivastigmine | 0.1 - 4 |
| Galantamine | 0.4 - 1.5 |
Data for benzothiazinone derivatives sourced from[2]. Data for known inhibitors is representative and may vary between studies.
The in vitro data demonstrates that specific 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives exhibit AChE inhibitory potency comparable to that of donepezil, a leading Alzheimer's medication.[2]
Signaling Pathway: Acetylcholine Metabolism and AChE Inhibition
References
Validating the Binding Site of 7-methyl-2H-1,4-benzothiazin-3(4H)-one on its Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one and its analogs, focusing on the validation of their binding to the primary target proteins: monoamine oxidase (MAO) and acetylcholinesterase (AChE). While direct experimental validation of the binding site for the specific 7-methyl derivative is not extensively documented in publicly available literature, this guide synthesizes existing data from closely related compounds, including in vitro inhibition data and computational molecular docking studies, to provide a comprehensive overview.
Target Proteins and Mechanism of Action
The 2H-1,4-benzothiazin-3(4H)-one scaffold has been identified as a potent inhibitor of two key enzyme families involved in neurotransmission and neurodegeneration:
-
Monoamine Oxidase (MAO): These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for Parkinson's disease.[1]
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease.[2]
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have demonstrated inhibitory activity against both MAO and AChE, suggesting their potential as multi-target ligands for neurodegenerative disorders.[1][2]
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various 2H-1,4-benzothiazin-3(4H)-one derivatives against human MAO-A, MAO-B, and AChE, compared to standard inhibitors.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| 2H-1,4-benzothiazin-3(4H)-one (unsubstituted) | MAO-B | > 10 | Selegiline | MAO-B | - |
| Compound 1b (structure not specified) | MAO-B | 0.0027 | |||
| Compound 1c (structure not specified) | MAO-B | 0.0082 | |||
| Compound 1d (structure not specified) | MAO-B | 0.0096 | |||
| Compound 1h (structure not specified) | MAO-B | 0.0041 | |||
| Compound 1d (structure not specified) | MAO-A | 0.714 | Clorgyline | MAO-A | - |
| 7-hydroxy-2H-1,4-benzothiazin-3(4H)-one | DAAO | 4.20 |
Data extracted from a study on a series of nine 2H-1,4-benzothiazin-3(4H)-ones. The exact structure of the potent compounds (1b, 1c, 1d, 1h) was not detailed in the abstract.[1]
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Compound 3i (thiadiazole hybrid) | AChE | 0.027 | Donepezil | AChE | 0.021 |
| Compound 3j (thiadiazole hybrid) | AChE | 0.025 |
Data for thiadiazole hybrid derivatives of 2H-benzo[b][2]thiazin-3(4H)-one.[2]
Binding Site Validation: Current State and Future Directions
Currently, the validation of the binding site of 2H-1,4-benzothiazin-3(4H)-one derivatives on MAO and AChE primarily relies on computational methods.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding modes of these inhibitors within the active sites of their target enzymes.[1][2] These studies suggest that the benzothiazinone core interacts with key amino acid residues responsible for substrate recognition and catalysis.
-
MAO-B: Docking studies of potent 2H-1,4-benzothiazin-3(4H)-one inhibitors suggest interactions with the FAD cofactor and key residues within the substrate-binding cavity.[1]
-
AChE: For the thiadiazole-benzothiazine hybrids, docking simulations revealed interactions with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, similar to the binding mode of the reference drug, donepezil.[2]
While insightful, these computational models require experimental validation to confirm the predicted binding poses.
Future Experimental Validation
To definitively validate the binding site, the following experimental techniques are recommended:
-
X-ray Crystallography: Co-crystallization of the target protein (MAO or AChE) with this compound or a potent analog would provide an atomic-resolution structure of the complex, unequivocally identifying the binding site and key interactions.
-
Site-Directed Mutagenesis: This technique involves mutating specific amino acid residues within the predicted binding site and assessing the impact on inhibitor binding and enzyme activity.[3] A significant loss of inhibitory potency upon mutation of a particular residue provides strong evidence for its involvement in the binding interaction.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A continuous spectrophotometric method is typically used to determine the inhibitory activity of the compounds.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A, MAO-B, or AChE are used. Specific substrates for each enzyme are prepared in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Preparation: The test compounds, including this compound and reference inhibitors, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The change in absorbance over time, corresponding to the product formation, is monitored using a spectrophotometer at a specific wavelength.
-
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by non-linear regression analysis of the concentration-response curve.
Molecular Docking (General Protocol)
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (MAO-B or AChE) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
The 3D structure of the inhibitor, such as this compound, is generated and energy-minimized using computational chemistry software.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to predict the binding pose of the ligand within the active site of the protein.
-
The active site is defined based on the location of the co-crystallized ligand in the PDB structure or through site prediction algorithms.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and the amino acid residues of the protein.
Visualizations
Caption: Experimental workflow for validating the binding site.
Caption: Role of MAO in neurotransmitter degradation.
References
- 1. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-methyl-2H-1,4-benzothiazin-3(4H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, a compound that requires careful handling due to its potential as a skin sensitizer.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and a qualified environmental health and safety (EHS) professional. The following information is based on available data and general best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Hazard Classification: Based on available information, this compound is classified with the following hazards:
| Hazard Code | GHS Hazard Statement | Precautionary Statement |
| Xi | Irritant | P280 |
| H317 | May cause an allergic skin reaction | Wear protective gloves/protective clothing/eye protection/face protection. |
| R43 | May cause sensitization by skin contact | S36/37 |
| Wear suitable protective clothing and gloves. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containerization:
-
Transfer the waste material into the designated container using appropriate tools (e.g., spatula, funnel) to avoid spills.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Do not overfill the container; allow for adequate headspace.
-
-
Labeling:
-
The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the principal investigator or responsible person
-
Appropriate hazard pictograms (e.g., exclamation mark for skin sensitization).
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste material.
-
Decontamination of Empty Containers and Glassware
Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container for this compound.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, deface the original label on the container.
-
Dispose of the clean, empty container in accordance with your facility's procedures for non-hazardous laboratory glass or plastic waste.
-
Spill Management
In the event of a spill, the primary concern is to prevent skin contact and contain the material.
-
Evacuate and Secure:
-
Alert others in the immediate area and restrict access.
-
Ensure proper ventilation.
-
-
Don Appropriate PPE:
-
Wear the necessary personal protective equipment before attempting to clean the spill.
-
-
Contain and Absorb:
-
For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container.
-
For liquid spills (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal protocols.
Personal protective equipment for handling 7-methyl-2H-1,4-benzothiazin-3(4H)-one
Disclaimer: No specific Safety Data Sheet (SDS) for 7-methyl-2H-1,4-benzothiazin-3(4H)-one was located. The following guidance is based on the safety data for the structurally related parent compound, 2H-1,4-benzothiazin-3(4H)-one, and general knowledge of heterocyclic and aromatic compounds. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, related benzothiazole compounds are known to be toxic if swallowed or in contact with skin, and can cause serious eye irritation.[1] The methyl group on the aromatic ring may also present additional hazards.[2] Therefore, a comprehensive approach to personal protection is crucial.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin | Chemical-impermeable gloves (e.g., Nitrile rubber, check breakthrough times) and a flame-resistant, impervious lab coat or coveralls. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are likely to be exceeded, or if irritation is experienced. | Follow institutional guidelines for respirator fit-testing and selection. |
| General | Standard laboratory attire including a lab coat, closed-toe shoes, and long pants. | Adherence to general laboratory safety practices is required.[3] |
Safe Handling and Operational Plan
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
All work involving solid or solutions of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Procedural Steps for Handling:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure compliance with regulations.[4]
Table 2: Waste Disposal Protocol
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste (unused chemical, contaminated consumables) | Collect in a designated, clearly labeled, and sealed hazardous waste container. The label should include the full chemical name and appropriate hazard symbols. | Arrange for pickup and incineration by a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) office.[1] |
| Liquid Waste (solutions, reaction mixtures) | Collect in a designated, sealed, and properly labeled hazardous waste container made of compatible material. Do not mix with other waste streams unless approved by EHS. | The material may be dissolved in a combustible solvent for incineration.[1] Consult with your EHS department for appropriate procedures and to arrange for disposal. |
| Contaminated Sharps (needles, scalpels) | Place immediately into a designated, puncture-resistant sharps container. | Dispose of as hazardous waste through your institution's EHS-approved procedures. |
General Disposal Guidelines:
-
Never dispose of this chemical down the drain or in the regular trash.
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. benchchem.com [benchchem.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
